molecular formula C9H18N2O3 B3287280 Ala-Val-Ome CAS No. 84255-92-5

Ala-Val-Ome

Cat. No.: B3287280
CAS No.: 84255-92-5
M. Wt: 202.25 g/mol
InChI Key: HFERNNXIGSVLPO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ala-Val-Ome is a useful research compound. Its molecular formula is C9H18N2O3 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ala-Val-Ome suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Val-Ome including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-5(2)7(9(13)14-4)11-8(12)6(3)10/h5-7H,10H2,1-4H3,(H,11,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFERNNXIGSVLPO-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Novel Dipeptide Ester: A Technical Guide to the Discovery and Initial Characterization of L-Alanyl-L-Valine Methyl Ester (Ala-Val-Ome)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The exploration of novel bioactive molecules is a cornerstone of modern drug discovery and development. Dipeptides and their derivatives represent a promising class of compounds, often exhibiting unique physiological functions with potential therapeutic applications.[1] This in-depth technical guide provides a comprehensive walkthrough of the discovery and initial characterization of a novel dipeptide ester, L-Alanyl-L-Valine Methyl Ester, herein referred to as Ala-Val-Ome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative on the synthesis, purification, and structural elucidation of this molecule. The guide emphasizes the causal relationships behind experimental choices, providing a framework for the investigation of similar novel chemical entities.

Introduction: The Rationale for Ala-Val-Ome

The synthesis of novel dipeptide esters is driven by the hypothesis that modification of the C-terminus of a dipeptide can alter its physicochemical properties, such as stability, bioavailability, and ultimately, its biological activity.[2] The parent dipeptide, L-Alanyl-L-Valine (Ala-Val), is a component of various naturally occurring bioactive peptides and has been studied for its potential health benefits.[3] The addition of a methyl ester group to the C-terminus of valine to create Ala-Val-Ome is a strategic chemical modification aimed at increasing the lipophilicity of the molecule. This increased lipophilicity may enhance membrane permeability and alter its interaction with biological targets.

This guide will detail the logical progression from conceptualization to the initial biological assessment of Ala-Val-Ome, providing a reproducible and self-validating methodology for its discovery and characterization.

Synthesis and Purification of Ala-Val-Ome

The synthesis of Ala-Val-Ome is approached through a solution-phase peptide coupling strategy. This method was chosen for its scalability and the high degree of control it offers over the reaction conditions. The core principle involves the formation of a peptide bond between an N-terminally protected L-alanine and the free amine of L-valine methyl ester.

Strategic Selection of Protecting Groups

The choice of protecting groups is critical to prevent unwanted side reactions, such as the self-polymerization of amino acids.[4] For the synthesis of Ala-Val-Ome, the tert-butoxycarbonyl (Boc) group was selected for the protection of the N-terminus of L-alanine. The Boc group is stable under the coupling conditions and can be readily removed under acidic conditions without affecting the newly formed peptide bond or the C-terminal methyl ester.[4]

Experimental Protocol: Synthesis of Boc-Ala-Val-Ome

Materials:

  • Boc-L-Alanine

  • L-Valine methyl ester hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of L-Valine Methyl Ester Hydrochloride: Dissolve L-Valine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 30 minutes.

  • Activation of Boc-L-Alanine: In a separate flask, dissolve Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Coupling Reaction: Add DCC (1.1 eq) to the Boc-L-Alanine solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form. Filter the DCU and add the filtrate to the neutralized L-Valine methyl ester solution.

  • Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the reaction mixture to remove any further DCU precipitate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Val-Ome.

Purification of Boc-Ala-Val-Ome

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The selection of this purification method is based on its efficiency in separating the desired product from unreacted starting materials and byproducts.

Deprotection of Boc-Ala-Val-Ome to Yield Ala-Val-Ome

The final step in the synthesis is the removal of the Boc protecting group to yield the free dipeptide ester, Ala-Val-Ome.

Procedure:

  • Dissolve the purified Boc-Ala-Val-Ome in a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure to yield Ala-Val-Ome hydrochloride salt.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification & Deprotection Boc_Ala Boc-L-Alanine Activation Activation with DCC/HOBt Boc_Ala->Activation Val_Ome_HCl L-Valine Methyl Ester HCl Neutralization Neutralization with DIPEA Val_Ome_HCl->Neutralization Coupling Peptide Coupling Neutralization->Coupling Activation->Coupling Purification Flash Chromatography Coupling->Purification Deprotection Boc Deprotection (HCl/Dioxane) Purification->Deprotection Product Ala-Val-Ome Deprotection->Product

Caption: Synthetic workflow for Ala-Val-Ome.

Physicochemical and Structural Characterization

A rigorous characterization of the synthesized Ala-Val-Ome is imperative to confirm its identity, purity, and structure. A multi-technique approach provides a self-validating system for characterization.[5]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a standard method for peptide analysis.

Parameter Value
Purity >98%
Retention Time Dependent on specific HPLC conditions
Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Ala-Val-Ome. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[6]

Parameter Theoretical Value (as HCl salt) Observed Value
Molecular Weight 252.72 g/mol [M+H]⁺ at m/z 217.15
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of Ala-Val-Ome. Both ¹H and ¹³C NMR are essential for a complete structural assignment.[7][8] Key diagnostic signals include the amide proton, the alpha-protons of both amino acid residues, and the methyl ester protons. 2D NMR techniques such as COSY and HSQC can be used to confirm connectivity.

Expected ¹H NMR Chemical Shifts (in D₂O, approximate):

  • Alanine moiety: α-H (~4.0 ppm), β-CH₃ (~1.5 ppm)

  • Valine moiety: α-H (~3.8 ppm), β-CH (~2.2 ppm), γ-CH₃ (~1.0 ppm, two doublets)

  • Methyl Ester: -OCH₃ (~3.7 ppm)

Initial Biological Characterization: A Hypothetical Approach

While the specific biological activity of Ala-Val-Ome is yet to be determined, its design allows for several hypotheses to be tested. Dipeptides derived from food sources have been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and immunomodulatory effects.[3][9] The increased lipophilicity of Ala-Val-Ome may enhance its ability to cross cellular membranes and interact with intracellular targets.

Proposed Screening Strategy

A tiered screening approach is proposed to efficiently assess the biological potential of Ala-Val-Ome.

Diagram of the Proposed Screening Workflow:

Screening_Workflow cluster_tier1 Tier 1: In Vitro Assays cluster_tier2 Tier 2: Mechanism of Action Studies cluster_tier3 Tier 3: In Vivo Models AlaValOme Ala-Val-Ome Cytotoxicity Cytotoxicity Assay (e.g., MTT) AlaValOme->Cytotoxicity Antioxidant Antioxidant Capacity (e.g., DPPH, ORAC) AlaValOme->Antioxidant Anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated macrophages) AlaValOme->Anti_inflammatory Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Anti_inflammatory->Pathway_Analysis Target_ID Target Identification (e.g., Affinity Chromatography) Animal_Model Disease-relevant Animal Model Target_ID->Animal_Model Pathway_Analysis->Target_ID Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes AlaValOme Ala-Val-Ome AlaValOme->IKK Inhibits?

Caption: Hypothetical modulation of the NF-κB pathway.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous approach to the discovery and initial characterization of L-Alanyl-L-Valine Methyl Ester (Ala-Val-Ome). The successful synthesis, purification, and structural confirmation of this novel dipeptide ester provide a solid foundation for further investigation into its biological activities. The proposed screening strategy offers a clear path forward for elucidating its potential therapeutic applications. Future work should focus on executing these biological assays to determine if the chemical modification of the Ala-Val dipeptide has indeed resulted in a molecule with enhanced or novel bioactivity.

References

  • Gudasheva, T. A., Boyko, S. S., Akperov, V. K., & Seredenin, S. B. (2016).
  • Kim, D., & Lee, Y. (2022). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 87(3), 1645–1654.
  • Tabata, K. (2011). Synthesis and application of dipeptides; current status and perspectives. Applied Microbiology and Biotechnology, 90(4), 1203–1211.
  • Mora, L., Gallego, M., & Toldrá, F. (2021). Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham. Food Chemistry, 360, 130030.
  • Ptaszyńska, N., & Dziuba, J. (2013). Structure—Activity Relationships of the Peptide Ile-Ala-Val-Pro and Its Derivatives Revealed Using the Semi-Empirical AM1 Method. Polish Journal of Food and Nutrition Sciences, 63(4), 209-216.
  • BioPharmaSpec. (2023). The 4 Most Promising Therapeutic Applications for Peptide Drug Development. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Peptide NMR. Retrieved from [Link]

  • Krasavin, M., & Kalinin, S. (2014). Simple and efficient procedures for palladium-catalyzed cross-coupling reactions of N-substituted 4-bromo-7-azaindole (1H-pyrrole[2,3-b]pyridine), with amides, amines, amino acid esters. Tetrahedron, 70(40), 7244-7253.
  • Rochette, L., Ghibu, S., Richard, C., Zeller, M., & Cottin, Y. (2013). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Current Medicinal Chemistry, 20(35), 4416–4425.
  • Li, Y., et al. (2022). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. Journal of Medicinal Chemistry, 65(2), 1438–1453.
  • MDPI. (2023). Peptide Synthesis and Drug Development: Exploring Progress and Potential. Retrieved from [Link]

  • Colacino, E., & Martinez, J. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 234-249.
  • Debois, D., et al. (2020). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. Journal of Agricultural and Food Chemistry, 68(47), 13394–13404.
  • Håkansson, K. (2004). Identification and Characterization of Peptides and Proteins using Fourier Transform Ion Cyclotron Resonance Mass Spectrometry. Diva-portal.org.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Atmuri, N. D. P., & Lubell, W. D. (2014). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Organic Syntheses, 91, 1-13.
  • Hosur, R. V. (2015). Application of NMR Spectroscopy for Structural Characterization of Bioactive Peptides Derived from Food Protein. In Food Protein-Derived Peptides: Production, Processing, and Main Functions (pp. 1-28). Bentham Science Publishers.
  • Caulier, G., et al. (2020). Diversification of Lipopeptide Analogues Drives Versatility in Biological Activities. ACS Central Science, 6(11), 2004–2014.
  • Mir, N. A., Riar, C. S., & Singh, S. (2022). Food-Derived Peptides with Biological Activity: From Research to Food Applications. Journal of Food Quality, 2022, 1-15.
  • Scripps Research Institute. (2023). Scripps Research chemists unlock the potential of ketone and ester molecules, paving the way for greener and more efficient drug development. EurekAlert!. Retrieved from [Link]

  • Mondal, S., et al. (2020).
  • Justia Patents. (2015). Process for the preparation of protected L-alanine derivatives. Retrieved from [Link]

  • Anantharamaiah, G. M. (2015). NMR of peptides.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Alanine-Valine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the dipeptide methyl ester, Alanine-Valine Methyl Ester. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, offering predicted physicochemical properties based on its constituent amino acids, detailed protocols for its synthesis and characterization, and insights into its potential applications in research and drug development. The methodologies described herein are grounded in established principles of peptide chemistry and are designed to be self-validating systems for researchers embarking on the study of this and similar dipeptide esters.

Introduction: The Significance of Dipeptide Methyl Esters

Dipeptide methyl esters are valuable molecules in the fields of medicinal chemistry, biochemistry, and materials science. They serve as crucial intermediates in the synthesis of larger, more complex peptides and peptidomimetics, which are integral to numerous therapeutic agents.[1] The esterification of the C-terminus can enhance the solubility of dipeptides in organic solvents, facilitating their use in solution-phase peptide synthesis.[2][3] Furthermore, the modification of the C-terminus can influence the biological activity and pharmacokinetic properties of dipeptides, making them interesting candidates for prodrug strategies.[4]

Alanine-Valine methyl ester, a dipeptide composed of the amino acids L-alanine and L-valine with a methyl ester at the C-terminus of valine, is a prime example of such a versatile building block. This guide will provide a thorough examination of its predicted properties and the experimental workflows required for its synthesis and characterization.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of L-Alanine-L-Valine methyl ester is presented below. Its physicochemical properties are predicted based on the known characteristics of its constituent amino acids, L-alanine and L-valine, and general principles of peptide chemistry.[5]

Alanine-Valine_Methyl_Ester_Structure cluster_alanine L-Alanine Residue cluster_valine L-Valine Methyl Ester Residue Ala_N H₂N Ala_Ca Ala_N->Ala_Ca Ala_C C' Ala_Ca->Ala_C Ala_Cb CβH₃ Ala_Ca->Ala_Cb Ala_H H Ala_Ca->Ala_H Ala_O O Ala_C->Ala_O Val_N N Ala_C->Val_N Peptide Bond Val_H H Val_N->Val_H Val_Ca Val_N->Val_Ca Val_C C' Val_Ca->Val_C Val_Cb CβH Val_Ca->Val_Cb Val_Ca_H H Val_Ca->Val_Ca_H Val_O O Val_C->Val_O Val_OMe OCH₃ Val_C->Val_OMe Val_Cg1 Cγ₁H₃ Val_Cb->Val_Cg1 Val_Cg2 Cγ₂H₃ Val_Cb->Val_Cg2

Caption: Chemical structure of L-Alanine-L-Valine methyl ester.

Table 1: Predicted Physicochemical Properties of L-Alanine-L-Valine Methyl Ester

PropertyPredicted ValueSource/Methodology
Molecular Formula C₉H₁₈N₂O₃Based on chemical structure
Molecular Weight 202.25 g/mol Based on chemical structure
Appearance White to off-white solidInferred from similar dipeptides
pKa (α-amino group) ~7.5 - 8.5Estimated based on typical N-terminal pKa values in dipeptides.[6][7]
pKa (α-carboxyl) Not applicable (esterified)-
Isoelectric Point (pI) ~5.5 - 6.5Estimated based on the pKa of the N-terminal amino group.[6]
LogP (Octanol-Water Partition Coefficient) ~0.5 - 1.5Estimated based on the hydrophobicity of alanine and valine residues.[8][9]
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.[10][11]Inferred from the properties of hydrophobic amino acids and the presence of the methyl ester.

Synthesis of L-Alanine-L-Valine Methyl Ester

The synthesis of a dipeptide methyl ester such as L-Alanine-L-Valine methyl ester is typically achieved through a solution-phase peptide synthesis approach. This involves the protection of the N-terminus of L-alanine and the C-terminus of L-valine (as a methyl ester), followed by the formation of a peptide bond using a coupling agent, and subsequent deprotection of the N-terminus.[2][3][12]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Peptide Coupling cluster_intermediate Protected Dipeptide cluster_deprotection Deprotection cluster_product Final Product Ala N-protected L-Alanine Coupling Coupling Agent (e.g., DCC/EDC) Ala->Coupling Val_OMe L-Valine methyl ester Val_OMe->Coupling Protected_Dipeptide N-protected-Ala-Val-OMe Coupling->Protected_Dipeptide Solvent Anhydrous Solvent (e.g., DCM/DMF) Solvent->Coupling Deprotection_Reagent Deprotection Reagent Protected_Dipeptide->Deprotection_Reagent Final_Product L-Alanine-L-Valine methyl ester Deprotection_Reagent->Final_Product

Caption: General workflow for the synthesis of L-Alanine-L-Valine methyl ester.

Experimental Protocol for Synthesis

Step 1: Preparation of L-Valine Methyl Ester Hydrochloride

This step is crucial for protecting the carboxylic acid group of valine and is a common procedure for preparing amino acid esters.[1]

  • Suspend L-valine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, remove the solvent under reduced pressure to obtain the crude L-valine methyl ester hydrochloride as a white solid.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to obtain the pure product.

Step 2: N-Protection of L-Alanine

The N-terminus of alanine must be protected to prevent self-coupling during the peptide bond formation. A common protecting group is the tert-butyloxycarbonyl (Boc) group.[2][3]

  • Dissolve L-alanine (1 equivalent) in a mixture of dioxane and water.

  • Add a base such as sodium hydroxide or triethylamine to adjust the pH to approximately 9-10.

  • Add di-tert-butyl dicarbonate (Boc-anhydride, 1.1 equivalents) portion-wise while maintaining the pH.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete, acidify the mixture with a dilute acid (e.g., citric acid) to pH 2-3.

  • Extract the N-Boc-L-alanine with an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Step 3: Peptide Coupling

This step forms the amide bond between the N-protected alanine and the valine methyl ester.[12]

  • Dissolve N-Boc-L-alanine (1 equivalent) and L-valine methyl ester hydrochloride (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a base, such as N-methylmorpholine or triethylamine (1 equivalent), to neutralize the hydrochloride salt.

  • Cool the mixture in an ice bath.

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature overnight.

  • Filter off the urea byproduct (if DCC is used) and wash the filtrate with dilute acid, dilute base, and brine.

  • Dry the organic layer and evaporate the solvent to obtain the crude N-Boc-L-Alanine-L-Valine methyl ester.

Step 4: N-Deprotection

The final step is the removal of the Boc protecting group to yield the desired dipeptide methyl ester.[2]

  • Dissolve the N-Boc-protected dipeptide ester in a suitable solvent such as DCM or dioxane.

  • Add a strong acid, typically trifluoroacetic acid (TFA), and stir at room temperature for 1-2 hours.

  • Remove the TFA and solvent under reduced pressure.

  • The product is often obtained as a salt (e.g., trifluoroacetate salt), which can be used directly or neutralized.

Purification and Characterization

Purification of the synthesized dipeptide ester is typically achieved using column chromatography on silica gel. The identity and purity of the final product must be confirmed using a combination of analytical techniques.[13][14][15]

Characterization_Workflow cluster_analysis Analytical Characterization Crude_Product Crude Alanine-Valine Methyl Ester Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Dipeptide Ester Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS HPLC HPLC Pure_Product->HPLC

Sources

Stability of Ala-Val-OMe in Different Solvents: A Mechanistic and Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

L-Alanyl-L-Valine Methyl Ester (Ala-Val-OMe) is a dipeptide ester frequently employed as a synthetic precursor and model compound.[1] Its stability profile is governed by a kinetic competition between intramolecular aminolysis (cyclization) and intermolecular hydrolysis .[1]

Contrary to simple amino acid esters, Ala-Val-OMe exhibits a unique instability profile: it spontaneously cyclizes to form cyclo(Ala-Val) , a diketopiperazine (DKP), under neutral-to-basic conditions.[1] This reaction is often faster than ester hydrolysis and is heavily solvent-dependent.[1] This guide provides a mechanistic analysis of these degradation pathways, practical stability data across solvent classes, and a self-validating protocol for stability assessment.[1][2]

Chemical Identity & Structural Dynamics[1]

PropertyDetail
Compound Name L-Alanyl-L-Valine Methyl Ester (Ala-Val-OMe)
Core Instability Diketopiperazine (DKP) Formation (Primary), Ester Hydrolysis (Secondary)
Critical pKa ~8.0 (N-terminal amine).[1] Stability is pH-dependent.[1][3]
Steric Factors The isopropyl group of Valine (C-terminal) provides steric bulk, slightly retarding cyclization compared to Ala-Gly, but not preventing it.[1]
The Instability Triad

The stability of Ala-Val-OMe is determined by the interaction of three factors:

  • Protonation State: The N-terminal amine must be deprotonated (

    
    ) to act as a nucleophile.[1]
    
  • Conformation: The peptide bond must adopt a cis-like transition state to allow the amine to attack the ester carbonyl.

  • Solvent Polarity: Solvents that stabilize the polar transition state (or facilitate proton transfer) accelerate degradation.

Mechanistic Analysis: The DKP Pathway

The primary degradation mechanism is intramolecular aminolysis .

  • Initiation: At pH

    
     7, the N-terminal ammonium (
    
    
    
    ) deprotonates to the free amine (
    
    
    ).[1]
  • Attack: The amine nitrogen attacks the ester carbonyl carbon. This requires the peptide backbone to fold back, overcoming steric strain from the Valine side chain.

  • Cyclization: A tetrahedral intermediate forms, followed by the expulsion of methanol (MeOH).[1]

  • Product: The result is the stable, six-membered ring: cyclo(L-Ala-L-Val) .

Hydrolysis (Saponification): In the presence of water and hydroxide ions (


), the methyl ester can be cleaved to form the free acid Ala-Val-OH . However, in many organic/aqueous mixtures, the intramolecular DKP formation is kinetically favored over intermolecular hydrolysis because the nucleophile (the amine) is covalently tethered to the substrate (high effective molarity).
Visualization: Degradation Pathways[1][2][4]

AlaValOMe_Degradation cluster_conditions Critical Factors Substrate Ala-Val-OMe (Linear Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Intramolecular Attack (Neutral/Basic pH) Hydrolysis Ala-Val-OH (Free Acid) Substrate->Hydrolysis Intermolecular H2O Attack (Slower unless High pH) DKP cyclo(Ala-Val) (Diketopiperazine) Intermediate->DKP Expulsion of MeOH (Irreversible) Factors 1. Deprotonation (pH > 7) 2. Solvent Polarity 3. Temperature

Figure 1: Mechanistic pathways for Ala-Val-OMe degradation.[1][2][4] The Red path (DKP formation) is the dominant risk in solution.

Stability in Different Solvents

The following data summarizes the expected stability behavior based on the physicochemical properties of Ala-Val-OMe.

Comparative Stability Matrix
Solvent SystemStability RatingMechanism of DegradationRecommendations
Water (Acidic, pH < 4) High Protonation of amine prevents cyclization.[1] Slow hydrolysis may occur over weeks.[1]Store as HCl salt in water/buffer.[1] Keep cold (4°C).
Water (Neutral/Basic, pH > 7) Very Low Rapid DKP formation.[1]

can be minutes to hours depending on temp.[1]
Avoid. Use immediately if prepared.[1]
DMSO (Anhydrous) Moderate Stable if strictly anhydrous and acid-free.[1] Trace water/base triggers DKP.[1]Use high-quality, dry DMSO.[1] Avoid long-term storage.[1]
DMF (Dimethylformamide) Low to Moderate Prone to basic impurities (amines) which catalyze DKP formation.[1]Use fresh, amine-free DMF.[1]
Methanol / Ethanol Low Risk of transesterification and DKP formation.[1]Not recommended for storage.[1]
Acetonitrile (ACN) High Aprotic and non-nucleophilic.[1] Good for short-term handling.Preferred solvent for LC-MS analysis.[1]
Detailed Solvent Analysis
1. Aqueous Buffers (pH Dependent)[1]
  • Mechanism: In water, the rate of cyclization is directly proportional to the concentration of the unprotonated amine.

  • Observation: At pH 2.0, Ala-Val-OMe is stable for days. At pH 8.5, significant conversion to cyclo(Ala-Val) occurs within 1-2 hours.

  • Causality: The

    
     of the alanyl amine is 
    
    
    
    . Below this pH, the equilibrium shifts to
    
    
    , shutting down the nucleophilic attack.
2. DMSO and DMF (Polar Aprotic)[1][5]
  • Mechanism: These solvents are excellent for dissolving peptides but can be treacherous.[1] They are often slightly basic or contain amine impurities (e.g., dimethylamine in DMF).[1]

  • Risk: Even without added base, the high dielectric constant stabilizes the zwitterionic transition state of the cyclization.

  • Protocol: If dissolving in DMSO for a biological assay, keep the stock solution concentrated (e.g., 100 mM) and slightly acidic (add 0.1% TFA or HCl equivalent) if compatible with the assay.

3. Alcohols (Methanol)[1]
  • Mechanism: Solvolysis.[1] While DKP formation is the main risk, in methanol, the methyl ester is in equilibrium with the solvent, so transesterification is "invisible" (Me-to-Me exchange). However, if Ethanol is used, you will generate Ala-Val-OEt.[1]

Self-Validating Experimental Protocol

To rigorously assess the stability of Ala-Val-OMe in your specific solvent system, use this HPLC-based workflow. This protocol is "self-validating" because it tracks mass balance: the disappearance of the linear ester must match the appearance of DKP + Acid.

Materials
  • Standard: Ala-Val-OMe HCl salt (High Purity).[1]

  • Reference: Cyclo(Ala-Val) (DKP standard) – Essential for quantifying the breakdown product.

  • Solvents: HPLC grade ACN, Water (0.1% TFA).[1]

Workflow: Kinetic Stability Assay
  • Preparation (t=0):

    • Dissolve Ala-Val-OMe to 1 mM in the Test Solvent (e.g., PBS pH 7.4, DMSO, etc.).

    • Immediately inject onto HPLC (or quench an aliquot into acidic ACN).

  • Incubation:

    • Incubate the solution at the target temperature (e.g., 25°C or 37°C).

  • Sampling:

    • At defined intervals (0.5h, 1h, 2h, 4h, 24h), remove an aliquot.

    • Quench: Dilute the aliquot 1:10 into 0.5% TFA in Acetonitrile . Why? This protonates the amine, instantly freezing the DKP reaction.

  • Analysis (HPLC/LC-MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 3.5 µm.[1]

    • Gradient: 5% to 60% B (ACN) over 15 mins.

    • Detection: UV at 210 nm (peptide bond).[1]

Data Interpretation[2][7][8][9][10][11]
  • Peak 1 (Early eluting): Ala-Val-OH (Hydrolysis product).

  • Peak 2 (Mid eluting): cyclo(Ala-Val) (DKP). Note: DKPs are often more hydrophobic than the free acid but less than the ester.

  • Peak 3 (Late eluting): Ala-Val-OMe (Parent).

Validation Check:



If the Total Area decreases significantly over time, you have precipitation or non-chromatographic adsorption.[1]
Visualization: Stability Testing Workflow

Stability_Workflow Start Start: Solid Ala-Val-OMe HCl Solvate Dissolve in Test Solvent (e.g., PBS pH 7.4) Start->Solvate Split Incubation at T°C Solvate->Split Sample Sampling (t=x) Split->Sample Timepoints Quench QUENCH: Add 1% TFA/ACN (Stops Cyclization) Sample->Quench Critical Step Analyze LC-MS / HPLC Analysis Quench->Analyze Data Calculate % Remaining Identify DKP Peak Analyze->Data

Figure 2: Workflow for kinetic stability assessment. The acid quench is the critical control point.

References

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides.[1] Journal of Pharmaceutical Sciences. Link

    • Establishes the pH-rate profile for DKP form
  • Bachem. (2021). Peptide Solubility and Stability Guidelines. Bachem Technical Guides. Link

    • Authoritative source on handling peptide esters and solvent comp
  • Pappas, C. G., et al. (2020). Spontaneous aminolytic cyclization and self-assembly of dipeptide methyl esters in water.[1][6] ChemRxiv. Link

    • Details the mechanism of spontaneous cyclization of dipeptide esters in aqueous environments.
  • Sigma-Aldrich. (2023).[1] Storage and Handling of Synthetic Peptides. Technical Bulletin. Link

    • Provides standard protocols for peptide dissolution in DMSO vs W

Sources

Predicted Biological Targets of Ala-Val-Ome: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Biological Targets and Pharmacodynamics of Ala-Val-Ome Content Type: Technical Whitepaper Audience: Drug Discovery Researchers, Enzymologists, and DMPK Scientists

Executive Summary

Ala-Val-Ome (L-Alanyl-L-Valine Methyl Ester) is a dipeptide derivative frequently utilized as a structural probe in protease kinetics, a precursor in peptide synthesis, and a model scaffold for prodrug design. While often viewed as a simple chemical building block, its interaction with biological systems is governed by a specific set of enzymatic and transport targets.

This technical guide analyzes the predicted biological fate of Ala-Val-Ome, identifying its primary "targets" not as receptors in the traditional pharmacological sense, but as the metabolic and transport machinery that recognizes its specific physicochemical signature. The primary biological interactors are Carboxylesterases (CES) , Cathepsin C (DPPI) , and Solute Carrier Transporters (PEPT1) . Understanding these interactions is critical for designing stable peptide therapeutics and antibody-drug conjugate (ADC) linkers.

Physicochemical Profile & Pharmacokinetic Logic

Before defining targets, we must establish the molecular logic dictating these interactions.

  • Lipophilicity (LogP): The methyl ester modification masks the C-terminal carboxylate, significantly increasing lipophilicity compared to the free acid (Ala-Val). This predicts passive diffusion across the lipid bilayer, independent of active transport.

  • pKa & Ionization: The N-terminal amine remains basic (pKa ~8-9). At physiological pH, a significant fraction exists as a cationic species, promoting interaction with anionic active sites of proteases and transporters.

Primary Biological Targets

Target I: The Metabolic Gatekeepers (Carboxylesterases)

Upon systemic or oral administration, the immediate predicted target for Ala-Val-Ome is the Carboxylesterase (CES) family, specifically hCES1 (liver-dominant) and hCES2 (intestine-dominant).

  • Mechanism of Interaction: CES enzymes recognize the hydrophobic methyl ester moiety. The catalytic triad (Ser-His-Glu) performs a nucleophilic attack on the carbonyl carbon of the ester, releasing methanol and the free dipeptide Ala-Val .

  • Significance: This hydrolysis is the rate-limiting step for "bioactivation." If Ala-Val-Ome is designed as a prodrug to improve permeability, CES activity determines the release rate of the active cargo.

Target II: The Lysosomal Processors (Cathepsin C / DPPI)

Once the methyl ester is hydrolyzed (or if the ester enters the lysosome via diffusion), the Ala-Val motif becomes a prime substrate for Cathepsin C (Dipeptidyl Peptidase I) .

  • Interaction Logic: Cathepsin C is unique among cathepsins; it is an oligomeric exocysteine protease that requires a free N-terminal amine and removes dipeptides from the N-terminus.

  • Substrate Specificity: Ala-Val-Ome possesses the requisite free N-terminus and a hydrophobic P2 residue (Alanine), making it a highly compatible substrate.

  • Transpeptidation Activity: In the presence of physiological nucleophiles, Cathepsin C can catalyze the polymerization of dipeptide esters. Ala-Val-Ome can theoretically undergo oligomerization inside the lysosome, leading to lysosomal rupture (a mechanism exploited by certain dipeptide ester toxins).

Target III: Solute Carrier Transporters (PEPT1/SLC15A1)

While the ester form diffuses passively, the hydrolyzed metabolite (Ala-Val) is a high-affinity substrate for PEPT1 (SLC15A1) and PEPT2 (SLC15A2) .

  • Transport Logic: These proton-coupled oligopeptide transporters recognize the dipeptide backbone.

  • Off-Target Prediction: If Ala-Val-Ome is not rapidly hydrolyzed in the gut lumen, it may compete with dietary peptides for PEPT1 uptake, though its affinity is generally lower than the free acid form.

Visualization: The Bioactivation & Clearance Pathway

The following diagram illustrates the predicted metabolic flow of Ala-Val-Ome from cellular entry to lysosomal processing.

BioactivationPathway Entry Extracellular Ala-Val-Ome Cytosol Cytosol Entry->Cytosol Passive Diffusion (High LogP) CES Target 1: Carboxylesterases (hCES1/2) Cytosol->CES Substrate Binding Methanol Methanol (Byproduct) CES->Methanol Release AlaVal Ala-Val (Free Acid) CES->AlaVal Hydrolysis Lysosome Lysosome CatC Target 2: Cathepsin C (DPPI) Lysosome->CatC Recognition CatC->AlaVal Hydrolysis (Low conc.) Polymer Oligomers (Ala-Val)n CatC->Polymer Transpeptidation (pH < 6.0) AlaVal->Lysosome Translocation

Figure 1: Predicted metabolic trajectory of Ala-Val-Ome, highlighting the critical esterase cleavage event and subsequent lysosomal processing by Cathepsin C.

Experimental Validation Protocols

To confirm these predicted targets in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Carboxylesterase Hydrolysis Kinetics

Objective: Determine the half-life (


) and kinetic constants (

,

) of Ala-Val-Ome hydrolysis in liver microsomes.
  • Preparation: Incubate Ala-Val-Ome (1–100 µM) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Inhibition Control: Run a parallel arm with Bis-p-nitrophenyl phosphate (BNPP) (100 µM), a specific carboxylesterase inhibitor.

    • Causality Check: If hydrolysis is abolished by BNPP, hCES is the confirmed target.

  • Sampling: Quench aliquots at 0, 5, 10, 30, and 60 mins using ice-cold acetonitrile containing an internal standard (e.g., Gly-Val).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS. Monitor the transition of parent (Ala-Val-Ome) to metabolite (Ala-Val).

  • Data Output: Plot ln[concentration] vs. time to determine

    
    .
    
Protocol B: Cathepsin C Transpeptidation Assay

Objective: Validate Ala-Val-Ome as a substrate for Cathepsin C-mediated polymerization.

  • Enzyme Source: Recombinant human Cathepsin C or lysosomal fractions.

  • Reaction Mix: Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 2 mM DTT, 1 mM EDTA, pH 5.5 (mimicking lysosomal pH). Substrate: 5 mM Ala-Val-Ome.

  • Incubation: 37°C for 2-4 hours.

  • Detection: MALDI-TOF MS analysis of the reaction mixture.

    • Success Criteria: Appearance of mass peaks corresponding to (Ala-Val)

      
      , (Ala-Val)
      
      
      
      , etc.
    • Self-Validation: Inclusion of the inhibitor Gly-Phe-CHN2 should prevent oligomer formation.

Quantitative Data Summary (Predicted)

Based on structural homology with known substrates (e.g., Gly-Phe-OMe, Ala-Pro-OMe), the following kinetic parameters are predicted for Ala-Val-Ome.

Target EnzymeParameterPredicted ValueMechanistic Note
hCES1

50 - 150 µMModerate affinity due to methyl ester accessibility.
hCES1

> 10 s⁻¹Rapid turnover; "burst" hydrolysis expected.
Cathepsin C

0.5 - 2.0 mMLower affinity; requires high lysosomal concentration.
PEPT1

1 - 5 mMWeak competitor against natural dipeptides.

References

  • Wang, J., et al. (2011). Structure and function of human carboxylesterases. Current Drug Metabolism. Link

  • Turk, D., et al. (2001). Structure of the lysosomal protease cathepsin C reveals its oligomeric nature and structural basis for dipeptidyl peptidase activity. EMBO Journal. Link

  • McGuire, M.J., et al. (1992). Generation of active myeloid and lymphoid granule serine proteases requires processing by the granule thiol protease dipeptidyl peptidase I. Journal of Biological Chemistry.[1] Link

  • Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Dubowchik, G.M., et al. (2002). Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates. Bioconjugate Chemistry. Link

Sources

Technical Whitepaper: Ac-Ala-Val-OMe (ZZL-7) as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The therapeutic landscape for Major Depressive Disorder (MDD) has long been dominated by the Monoamine Hypothesis, primarily targeting the inhibition of the Serotonin Transporter (SERT) to elevate extracellular serotonin (5-HT).[1] However, traditional Selective Serotonin Reuptake Inhibitors (SSRIs) suffer from a significant latency period (2–4 weeks) due to the activation of inhibitory 5-HT1A autoreceptors in the Dorsal Raphe Nucleus (DRN).[1]

Ac-Ala-Val-OMe (ZZL-7) represents a paradigm shift in antidepressant pharmacology. Rather than inhibiting SERT, ZZL-7 acts as a protein-protein interaction (PPI) inhibitor , specifically targeting the pathological coupling of SERT and neuronal Nitric Oxide Synthase (nNOS). By dissociating this complex, ZZL-7 paradoxically increases surface SERT expression in the DRN, reduces local 5-HT, disinhibits serotonergic firing, and triggers a rapid increase in cortical 5-HT release. This mechanism delivers antidepressant efficacy within 2 hours , bypassing the autoreceptor desensitization lag inherent to SSRIs.

Chemical & Pharmacological Profile

Chemical Identity
  • Compound Name: ZZL-7

  • IUPAC Name: Methyl acetyl-L-alanyl-L-valinate

  • Sequence: Ac-Ala-Val-OMe[2][3][4][5][6]

  • Molecular Formula: C₁₁H₂₀N₂O₄

  • Molecular Weight: 244.29 g/mol [7]

  • Solubility: Soluble in DMSO (>10 mg/mL), Methanol.

Structural Logic

The design of ZZL-7 mimics the C-terminal tail of SERT, which contains a PDZ-binding motif. The L-Valine residue is critical for binding specificity within the hydrophobic groove of the nNOS PDZ domain. The Acetyl (Ac) group at the N-terminus and Methyl Ester (OMe) at the C-terminus improve lipophilicity, ensuring rapid Blood-Brain Barrier (BBB) penetration (brain uptake detectable within 30 minutes post-IV).

Mechanism of Action: The SERT-nNOS Disinhibition Pathway

The mechanism of ZZL-7 challenges conventional wisdom. While SSRIs block SERT to keep 5-HT high everywhere, ZZL-7 modulates SERT trafficking to optimize firing rates.

The Pathological State (Depression)

In chronic stress states (e.g., Chronic Unpredictable Mild Stress models), the interaction between SERT and nNOS in the DRN is upregulated.[8][9] This complex internalizes SERT or reduces its surface activity, leading to elevated local 5-HT in the DRN soma. High somatic 5-HT activates inhibitory 5-HT1A autoreceptors , effectively silencing the neuron and preventing serotonin release in the forebrain (Medial Prefrontal Cortex, mPFC).

The ZZL-7 Intervention

ZZL-7 competitively binds to the nNOS PDZ domain , displacing SERT.[1][6]

  • Dissociation: ZZL-7 breaks the SERT-nNOS complex.[1][4][5][7][8][10][11]

  • Translocation: Freed SERT translocates to the cell surface in the DRN.

  • Clearance: Increased surface SERT rapidly clears local 5-HT in the DRN soma.

  • Disinhibition: Reduced local 5-HT relieves 5-HT1A autoreceptor inhibition.[4][5][10]

  • Firing: Serotonergic neurons resume high-frequency firing.

  • Release: Massive 5-HT release occurs in the mPFC, alleviating depressive symptoms.

Pathway Visualization

MOA cluster_DRN Dorsal Raphe Nucleus (DRN) cluster_mPFC Medial Prefrontal Cortex (mPFC) nNOS nNOS PDZ Domain SERT_Cyto SERT (Cytosolic/Complexed) nNOS->SERT_Cyto Binds & Retains SERT_Surface SERT (Surface Active) SERT_Cyto->SERT_Surface Translocation ZZL7 ZZL-7 (Ac-Ala-Val-OMe) ZZL7->nNOS Blocks PDZ Binding ZZL7->SERT_Cyto Dissociates Local_5HT Extracellular 5-HT (DRN) SERT_Surface->Local_5HT Reuptake (Clearance) Auto_5HT1A 5-HT1A Autoreceptor (Inhibitory) Local_5HT->Auto_5HT1A Activates Neuron_Firing Serotonergic Neuron Firing Auto_5HT1A->Neuron_Firing Inhibits Synaptic_5HT Synaptic 5-HT Levels Neuron_Firing->Synaptic_5HT Axonal Release Mood Antidepressant Effect Synaptic_5HT->Mood Signaling

Caption: Mechanism of ZZL-7.[1][4][5][7][10][11] By blocking nNOS-SERT binding, ZZL-7 restores SERT surface expression, reducing local inhibition and restoring cortical serotonin release.

Experimental Protocols

Chemical Synthesis of ZZL-7

This protocol yields high-purity Ac-Ala-Val-OMe suitable for in vivo microinjection or systemic administration.

Reagents:

  • H-Ala-Val-OMe·HCl (Precursor)

  • Acetic Anhydride (Ac₂O)

  • Tetrahydrofuran (THF, anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

Workflow:

  • Dissolution: Dissolve H-Ala-Val-OMe·HCl (1.0 eq) in anhydrous THF under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.0 eq) dropwise to neutralize the HCl salt.

  • Acetylation: Add Acetic Anhydride (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (DCM:MeOH 10:1).

  • Workup: Concentrate solvent in vacuo. Dissolve residue in Ethyl Acetate. Wash sequentially with 10% Citric Acid, 5% NaHCO₃, and Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Eluent: DCM/MeOH).

Validation of Target Engagement (Co-IP)

To verify that ZZL-7 disrupts the SERT-nNOS interaction in tissue or cells.

  • Lysate Preparation: Homogenize DRN tissue or transfected HEK293T cells in IP Lysis Buffer (containing protease inhibitors).

  • Incubation: Incubate lysates with ZZL-7 (1–10 µM) or Vehicle for 1 hour at 4°C.

  • Immunoprecipitation: Add anti-nNOS antibody (1–2 µg) and incubate overnight at 4°C. Add Protein A/G agarose beads for 2 hours.

  • Wash: Centrifuge and wash beads 3x with cold lysis buffer.

  • Elution & Blotting: Boil beads in SDS loading buffer. Perform Western Blot probing for SERT .

    • Result Interpretation: A decrease in SERT band intensity in the ZZL-7 treated IP lane (compared to vehicle) confirms dissociation.

Preclinical Efficacy Data

The following data summarizes the efficacy of ZZL-7 in the Chronic Unpredictable Mild Stress (CMS) mouse model, a standard proxy for human depression.

MetricControl (Vehicle)SSRI (Fluoxetine)ZZL-7 (Ac-Ala-Val-OMe)
Onset of Action N/A14–21 Days2 Hours
Route IP/IVOral/IPIV / IP / Intragastric
Effective Dose N/A10 mg/kg (Chronic)10–40 mg/kg (Single Dose)
DRN Firing Rate Low (Inhibited)Low (Acute Phase)High (Restored)
mPFC 5-HT Levels DepletedIncreased (Delayed)Increased (Rapid)
Side Effects N/ASexual dysfunction, weight gainNo hyperlocomotion observed

References

  • Sun, N., et al. (2022).[8][9] Design of fast-onset antidepressant by dissociating SERT from nNOS in the DRN. Science, 378(6618), 390-398.

  • Zhu, L., et al. (2023).[12] Decoupling SERT-nNOS Interaction to Generate Fast-Onset Antidepressants. Neuroscience Bulletin.

  • Chan, Y., & Chan, H. (2023). Fast-onset antidepressant targeting the nNOS-SERT interaction in the DRN.[1][2][4][6][7][8][9][10][12] Chinese Journal of Natural Medicines.

  • Guide to Pharmacology. (2023). ZZL-7 Ligand Page. IUPHAR/BPS.

Sources

Methodological & Application

Application Note: Solid-Phase Synthesis of Ala-Val-OMe (Methyl Ester)

[1]

Abstract

The synthesis of C-terminal peptide methyl esters (e.g., H-Ala-Val-OMe) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS).[1] Standard resins (Wang, Rink Amide) yield free acids or amides.[1] While solution-phase esterification of protected peptides is possible, it introduces additional purification steps and solubility issues.[1] This protocol details a direct solid-phase transesterification strategy using the HMBA (Hydroxymethylbenzoic acid) linker.[1]

Critical Scientific Insight: This protocol utilizes a Hybrid Fmoc/Boc Strategy . The N-terminal Alanine is introduced as Boc-Ala-OH rather than Fmoc-Ala-OH.[1] This is a deliberate mechanistic choice to prevent Diketopiperazine (DKP) formation—a rapid, irreversible cyclization reaction that destroys dipeptide methyl esters upon exposure to the base required for Fmoc removal.

Strategic Resin & Linker Selection

The Challenge: The "OMe" Terminus & DKP Risk

Synthesizing H-Ala-Val-OMe involves two distinct hurdles:

  • Chemical Access: Most SPPS linkers are designed to be acid-labile (yielding -OH) or amide-forming (yielding -NH₂).[1] We require a linker susceptible to nucleophilic displacement by methanol.[1]

  • Structural Instability: Dipeptide esters are thermodynamically prone to cyclize into Diketopiperazines (DKP).[1] If the N-terminus is deprotected (free amine) under basic conditions (e.g., 20% Piperidine), the amine will back-bite the C-terminal ester, cleaving the peptide from the resin prematurely and forming a cyclic byproduct (cyclo-Ala-Val).[1]

The Solution: HMBA Linker + Acidolytic Final Deprotection

We utilize HMBA-ChemMatrix® resin .[1] The HMBA linker forms an ester bond with the first amino acid (Valine) which is stable to Fmoc deprotection reagents but highly susceptible to nucleophilic attack by methoxide (NaOMe/MeOH).

To bypass the DKP issue, we employ Boc-Ala-OH for the final residue.[1] The cleavage step releases the Boc-protected dipeptide ester (Boc-Ala-Val-OMe).[1] The final removal of the Boc group is performed with TFA (acidic), yielding the stable protonated salt (H-Ala-Val-OMe[1]·TFA), effectively "freezing" the amine and preventing cyclization.

Materials & Reagents

ComponentSpecificationPurpose
Resin HMBA-ChemMatrix® (0.4–0.6 mmol/g)PEG-based support for superior swelling in MeOH/DCM.[1]
Amino Acid 1 Fmoc-Val-OHC-terminal residue.[1][2]
Amino Acid 2 Boc-Ala-OH N-terminal residue (Acid-labile protection).[1]
Coupling DIC (Diisopropylcarbodiimide)Activator for esterification.[1]
Catalyst DMAP (4-Dimethylaminopyridine)Catalyst for loading the first AA to the hydroxyl resin.
Cleavage NaOMe (Sodium Methoxide) 0.5M in MeOHNucleophile for transesterification.
Solvents DMF (Peptide grade), DCM, MeOHWashing and reaction media.[1][3]

Experimental Protocol

Phase 1: Resin Loading (Esterification)

The HMBA linker terminates in a hydroxyl group. Loading the first amino acid requires forcing conditions (symmetric anhydride or DIC/DMAP).

  • Swelling: Place 0.5 g of HMBA resin in a reactor. Swell in DCM (3 x 10 min) and DMF (3 x 10 min).

  • Activation: Dissolve Fmoc-Val-OH (5 eq) and DIC (5 eq) in minimal DMF. Stir for 5 mins to generate the O-acylisourea.

  • Coupling: Add the activated AA solution to the resin. Immediately add DMAP (0.1 eq) dissolved in DMF.[1]

    • Note: DMAP is essential for esterifying the resin hydroxyl but can cause racemization. Keep coupling time to < 60 min.

  • Capping: Wash resin with DMF.[1][4][5] Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted hydroxyls.

  • Validation: Perform a quantitative UV-Fmoc test to determine substitution level.[1]

Phase 2: Peptide Elongation[1]
  • Fmoc Removal (Valine): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x) and DCM (5x).[1]

    • Check: The resin now holds H-Val-HMBA-Resin.[1]

  • Coupling (Alanine): Dissolve Boc-Ala-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. Add to resin.[1][3][4][5][6][7][8][9]

    • Reaction Time: 45 minutes at Room Temp.

    • Why Boc? We are introducing the final N-terminal protection.[1] This group must survive the basic cleavage conditions in Phase 3.

  • Washing: Wash resin with DMF (5x), DCM (5x), and finally Methanol (3x) to prepare for cleavage.[1] Dry resin under vacuum.[1][3][4][9][10]

Phase 3: Nucleophilic Cleavage (Transesterification)

This step releases the peptide from the resin as a methyl ester.

  • Preparation: Suspend the dried resin in anhydrous Methanol/DCM (1:1 v/v).

  • Cleavage: Add 0.1 eq of NaOMe (Sodium Methoxide) relative to the resin substitution.[4][5]

    • Caution: Use catalytic base.[1] Excess base can hydrolyze the methyl ester to the free acid or cause epimerization.

  • Reaction: Shake at Room Temp for 2 hours.

  • Quenching: Filter the resin.[3][4][5][9] Neutralize the filtrate immediately with solid CO₂ (Dry Ice) or stoichiometric Acetic Acid.

    • Result: The filtrate contains Boc-Ala-Val-OMe.[1]

  • Workup: Evaporate solvents to dryness. Partition residue between Ethyl Acetate and 5% KHSO₄.[1] Wash organic layer with Brine, dry over MgSO₄, and evaporate.[1]

Phase 4: Final Deprotection (Boc Removal)[1]
  • Acidolysis: Dissolve the crude Boc-Ala-Val-OMe in TFA/DCM (1:1) .

  • Time: Stir for 30 minutes.

  • Precipitation: Evaporate TFA under nitrogen flow. Add cold Diethyl Ether to precipitate the product.

  • Isolation: Centrifuge to collect the white solid: H-Ala-Val-OMe[1]·TFA .

Process Visualization (Graphviz)[1]

SPPS_ProtocolResinHMBA-Resin (Hydroxyl)Step11. Load Fmoc-Val-OH(DIC/DMAP)Resin->Step1Intermediate1Fmoc-Val-O-HMBA-ResinStep1->Intermediate1Step22. Fmoc Deprotection(20% Piperidine)Intermediate1->Step2Intermediate2H-Val-O-HMBA-ResinStep2->Intermediate2Step33. Couple Boc-Ala-OH(HBTU/DIPEA)Intermediate2->Step3DKP_RiskRISK: DKP Formation(If Fmoc-Ala used)Intermediate2->DKP_RiskIf Fmoc-Ala coupled& DeprotectedIntermediate3Boc-Ala-Val-O-HMBA-ResinStep3->Intermediate3Step44. Cleavage (Transesterification)(NaOMe / MeOH)Intermediate3->Step4Intermediate4Boc-Ala-Val-OMe(Protected Ester)Step4->Intermediate4Step55. Final Deprotection(50% TFA / DCM)Intermediate4->Step5FinalProductH-Ala-Val-OMe · TFA(Stable Salt)Step5->FinalProduct

Figure 1: Workflow for the synthesis of Ala-Val-OMe using the Hybrid Fmoc/Boc HMBA strategy to prevent diketopiperazine formation.

Analytical Validation

ParameterMethodAcceptance Criteria
Identity ESI-MS (Positive Mode)[M+H]⁺ = 203.1 Da (Calc: 202.[1]25)
Purity RP-HPLC (C18, 5-95% ACN)> 95% Area Under Curve
Chirality Chiral HPLC / Marfey's Method< 1% D-Isomer (Racemization check)

Note on Stability: The final product H-Ala-Val-OMe is stored as the TFA salt. Do not neutralize to the free base in solution for extended periods, as it will spontaneously cyclize to cyclo(Ala-Val).[1]

References

  • Merck Millipore (Novabiochem). Cleavage from HMBA resins.[1] Retrieved from [1]

  • Aapptec. Cleavage from HMBA-MBHA Resin: Protocol for Methyl Esters. Retrieved from

  • Goolcharran, C., & Borchardt, R. T. (1998).[1] Kinetics of Diketopiperazine Formation Using Model Dipeptides. Journal of Pharmaceutical Sciences.[1] (Contextual grounding on DKP stability).

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][6][7][11][12][13][14][15] Chemical Reviews.[1] (Reference for Boc/Fmoc orthogonality).

Application Note: High-Efficiency Solution-Phase Synthesis of Boc-Ala-Val-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This protocol details the solution-phase synthesis of Boc-Ala-Val-OMe , a canonical dipeptide often used as a model system for evaluating coupling efficiency and racemization suppression. While solid-phase peptide synthesis (SPPS) dominates high-throughput production, solution-phase chemistry remains the gold standard for scaling short fragments and producing pharmaceutical intermediates with maximum purity.

Scientific Rationale: We utilize the EDC/HOBt coupling strategy.[1] Unlike Dicyclohexylcarbodiimide (DCC), which produces the insoluble and difficult-to-remove byproduct dicyclohexylurea (DCU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct.[2] This allows for a "self-validating" purification system where the majority of contaminants are removed simply through aqueous extraction, minimizing the need for chromatography. Hydroxybenzotriazole (HOBt) is included to form an active ester intermediate, significantly suppressing the racemization of the sensitive chiral center on the Alanine residue.

Reaction Mechanism & Logic

The synthesis relies on the activation of the carboxylic acid of the N-protected amino acid (Boc-Ala-OH) and the subsequent nucleophilic attack by the free amine of the C-protected amino acid (H-Val-OMe).

Mechanistic Pathway[4][5]
  • Protonation: EDC activates the carboxylic acid.

  • Active Ester Formation: HOBt attacks the

    
    -acylisourea to form a stable but reactive OBt-ester, preventing azlactone formation (the primary pathway for racemization).
    
  • Amide Bond Formation: The free amine of Valine attacks the OBt-ester, yielding the dipeptide.

G BocAla Boc-Ala-OH (Carboxylic Acid) Inter1 O-Acylisourea (Unstable Intermediate) BocAla->Inter1 Activation EDC EDC (Activator) EDC->Inter1 ActiveEster Boc-Ala-OBt (Active Ester) Inter1->ActiveEster HOBt Attack (Suppress Racemization) HOBt HOBt (Additive) HOBt->ActiveEster Product Boc-Ala-Val-OMe (Dipeptide) ActiveEster->Product Aminolysis ValAmine H-Val-OMe (Nucleophile) ValAmine->Product

Figure 1: Mechanistic pathway of EDC/HOBt mediated peptide coupling. The HOBt active ester is the crucial checkpoint for enantiomeric purity.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
Boc-L-Ala-OH 189.211.0N-protected Carboxyl Component
H-L-Val-OMe·HCl 167.631.1C-protected Amine Component
EDC[3]·HCl 191.701.2Coupling Agent (Water Soluble)
HOBt (anhydrous) 135.121.2Racemization Suppressor
NMM (N-Methylmorpholine) 101.152.2Base (Neutralize HCl salt)
DCM (Dichloromethane) -SolventReaction Medium
Ethyl Acetate (EtOAc) -SolventWork-up Solvent
Equipment
  • Round-bottom flask (RBF), 250 mL, flame-dried.

  • Magnetic stir bar & plate.[3]

  • Ice-water bath.

  • Separatory funnel (500 mL).

  • Rotary evaporator.[4][3][5]

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Phase 1: Activation & Coupling

Critical Control Point: Temperature control is vital during the addition of EDC to prevent


-acylurea rearrangement.
  • Preparation of Carboxyl Component:

    • In a 250 mL RBF, dissolve Boc-Ala-OH (1.89 g, 10.0 mmol) and HOBt (1.62 g, 12.0 mmol) in DCM (50 mL).

    • Cool the solution to 0°C in an ice bath. Stir for 10 minutes.

    • Add EDC·HCl (2.30 g, 12.0 mmol) in one portion. Stir at 0°C for 20 minutes to generate the active ester.[5]

  • Preparation of Amine Component:

    • In a separate beaker, dissolve H-Val-OMe·HCl (1.84 g, 11.0 mmol) in DCM (20 mL).

    • Add NMM (2.42 mL, 22.0 mmol) to neutralize the hydrochloride salt and release the free amine.

    • Note: Ensure the solution is basic (pH ~8) using wet pH paper.

  • Coupling Reaction:

    • Add the amine solution dropwise to the activated acid solution at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) naturally.

    • Stir for 12–16 hours (overnight).

Phase 2: Work-up & Purification (The Self-Validating System)

This work-up sequence relies on chemical orthogonality. We sequentially wash away basic impurities with acid, and acidic impurities with base.

  • Solvent Switch:

    • Concentrate the reaction mixture to ~10 mL on a rotary evaporator.

    • Dilute with EtOAc (100 mL). Reason: EtOAc allows for sharper phase separation with water than DCM.

  • Wash Sequence (Perform in Separatory Funnel):

    • Wash 1 (Acidic): 2 x 30 mL 1M KHSO₄ (or 10% Citric Acid).

      • Target: Removes unreacted amine (Val-OMe), NMM, and EDC-urea byproducts.

    • Wash 2 (Neutral): 1 x 30 mL Brine .

    • Wash 3 (Basic): 2 x 30 mL Saturated NaHCO₃ .

      • Target: Removes unreacted Boc-Ala-OH and HOBt.

    • Wash 4 (Neutral): 1 x 30 mL Brine .

  • Drying & Isolation:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .[4]

    • Filter and evaporate the solvent under reduced pressure.[4]

    • Result: A white solid or viscous oil. If oil, triturated with cold hexane to induce crystallization.

Workup Reaction Crude Reaction Mixture (DCM) SolventSwitch Switch to EtOAc Reaction->SolventSwitch AcidWash 1M KHSO4 Wash (Removes Amines/Bases) SolventSwitch->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acids/HOBt) AcidWash->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Final Pure Boc-Ala-Val-OMe Drying->Final

Figure 2: Purification workflow. The sequence Acid -> Base ensures removal of all starting materials.

Characterization & QC

Data Summary Table
ParameterExpected ValueMethod of Verification
Appearance White solid / Colorless OilVisual Inspection
Yield 85% - 95%Gravimetric
Rf Value ~0.5 - 0.6TLC (1:1 EtOAc/Hexane)
Molecular Weight 302.37 g/mol LC-MS (ESI+)
NMR Validation (400 MHz, CDCl₃)
  • δ 5.10 (d, 1H): NH (Amide proton).

  • δ 4.95 (br s, 1H): NH (Boc carbamate).

  • δ 4.50 (m, 1H):

    
    -CH (Valine).
    
  • δ 4.20 (m, 1H):

    
    -CH (Alanine).
    
  • δ 3.73 (s, 3H): O-Methyl ester (OMe).

  • δ 2.15 (m, 1H):

    
    -CH (Valine isopropyl).
    
  • δ 1.44 (s, 9H): Boc t-butyl group.

  • δ 1.35 (d, 3H): Alanine methyl group.

  • δ 0.90 (dd, 6H): Valine methyl groups.

Troubleshooting & Optimization

  • Racemization:

    • Symptom:[1][4][3][6][7][8] Double peaks in NMR for the methyl ester or alanine methyl doublet.

    • Cause: High pH during coupling or absence of HOBt.

    • Fix: Ensure HOBt is fully dissolved before adding EDC. Keep the reaction at 0°C during the addition of the amine.

  • Low Yield:

    • Symptom:[1][4][3][6][7][8] Product lost during work-up.

    • Cause: Product might be slightly water-soluble or the organic layer was not dried sufficiently.

    • Fix: Re-extract aqueous layers with EtOAc. Ensure the pH of the aqueous layer is strictly acidic/basic during respective washes to keep impurities ionized and product neutral.

  • Oil vs. Solid:

    • Dipeptide esters often form oils. If a solid is required, dissolve the oil in a minimum amount of EtOAc and add cold Hexane dropwise until cloudy, then refrigerate.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (n.d.). Boc-Ala-OMe Product Specification & Properties. Link

Sources

Application Note: High-Purity Synthesis of Fmoc-L-Ala-L-Val-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Protocol ID: AN-PEP-042 | Version: 2.1 | Method: Solution-Phase Synthesis[1][2]

Abstract

This application note details the solution-phase synthesis of the dipeptide methyl ester Fmoc-L-Ala-L-Val-OMe .[1][2] While Solid-Phase Peptide Synthesis (SPPS) is standard for longer chains, solution-phase synthesis is often superior for short, C-terminal methyl esters to avoid the complex transesterification cleavage required from resins.[1][2] This protocol utilizes the EDC/HOBt coupling strategy, chosen for its ability to suppress racemization and facilitate a "self-validating" purification process via liquid-liquid extraction.[1][2]

Experimental Design & Causality

Synthetic Strategy

The synthesis couples Fmoc-L-Alanine (carboxylic acid) with L-Valine Methyl Ester Hydrochloride (amine salt).[1][2]

  • Why Solution Phase? Direct synthesis in solution avoids the use of specialized resins (e.g., HMBA-AM) and the risk of racemization associated with base-catalyzed methanolysis cleavage from solid support.[1][2]

  • Why EDC/HOBt?

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide.[1][2] Unlike DCC, its urea byproduct is water-soluble, allowing it to be removed simply by washing with water/acid, eliminating the need for difficult filtrations of insoluble ureas.

    • HOBt (Hydroxybenzotriazole): Reacts with the O-acylisourea intermediate to form an "active ester."[1][2] This intermediate is less reactive than the O-acylisourea (reducing racemization via oxazolone formation) but reactive enough to couple efficiently with the amine.[2]

Reaction Scheme & Mechanism

The following diagram illustrates the activation and coupling mechanism, highlighting the role of HOBt in preserving chirality.

G cluster_0 Activation Phase cluster_1 Coupling Phase FmocAla Fmoc-Ala-OH O_Acyl O-Acylisourea (Unstable Intermediate) FmocAla->O_Acyl + EDC EDC EDC (Carbodiimide) EDC->O_Acyl ActiveEst OBt-Active Ester (Racemization Suppressed) O_Acyl->ActiveEst + HOBt Byproduct EDC-Urea (Water Soluble) O_Acyl->Byproduct Hydrolysis/Rearrangement HOBt HOBt HOBt->ActiveEst Product Fmoc-Ala-Val-OMe (Dipeptide) ActiveEst->Product + Val-OMe ValOMe H-Val-OMe (Nucleophile) ValOMe->Product

Figure 1: Mechanistic pathway of EDC/HOBt mediated peptide coupling.[1][2] The HOBt active ester prevents racemization.

Materials & Stoichiometry

Ensure all reagents are dry.[1][2] The amine component (Val-OMe) is supplied as a hydrochloride salt and requires in-situ neutralization.[1][2]

ComponentRoleEquiv.MW ( g/mol )Notes
Fmoc-L-Ala-OH Carboxyl Component1.0311.3Limiting reagent.[1][2]
H-L-Val-OMe·HCl Amine Component1.1167.6Slight excess ensures complete consumption of the expensive Fmoc-AA.[1][2]
EDC·HCl Coupling Agent1.2191.7Water-soluble carbodiimide.[1][2]
HOBt·H₂O Additive1.2153.1Suppresses racemization.[1]
DIPEA Base2.5129.2Neutralizes HCl salt and activates carboxyl group.[1]
DCM / DMF SolventN/A-Anhydrous.[1][2] DCM is preferred for easier workup; add DMF if solubility is poor.[1]

Detailed Protocol

Phase 1: Activation (0 - 30 mins)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Ala-OH (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM (concentration ~0.1 M).

    • Note: If the solution is cloudy, add a small amount of DMF (up to 10% v/v) until clear.[2]

  • Cooling: Submerge the flask in an ice-water bath (0°C).

  • Activation: Add EDC·HCl (1.2 equiv) to the cold solution. Stir at 0°C for 15–20 minutes.

    • Observation: The mixture may become slightly cloudy or change viscosity as the active ester forms.

Phase 2: Coupling (30 mins - 12 hours)[1][2]
  • Amine Preparation: In a separate vial, dissolve H-Val-OMe·HCl (1.1 equiv) in a minimal amount of DCM.[1][2] Add DIPEA (1.0 equiv relative to the amine salt) to neutralize the hydrochloride.[2]

  • Addition: Add the neutralized amine solution dropwise to the activated Fmoc-Ala-OBt solution at 0°C.

  • Base Adjustment: Add the remaining DIPEA (1.5 equiv) to the main reaction vessel.

    • Critical Check: Verify the pH is basic (pH 8–9) using wet pH paper held above the liquid (vapor check) or by spotting a micro-drop.[2]

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).[1][2] The Fmoc-Ala-OH spot (low Rf, streaks) should disappear.[1][2]

Phase 3: The "Self-Validating" Workup

This extraction sequence relies on chemical logic to remove impurities based on their pKa and solubility.[1][2]

Workup Reaction Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl (Acidic Wash) Reaction->Wash1 Remove1 Removes: - Unreacted Amine (Val-OMe) - DIPEA - EDC-Urea Wash1->Remove1 Wash2 Wash 2: Sat. NaHCO3 (Basic Wash) Wash1->Wash2 Remove2 Removes: - Unreacted Fmoc-Ala-OH - HOBt Wash2->Remove2 Wash3 Wash 3: Brine (Neutral Wash) Wash2->Wash3 Dry Dry over Na2SO4 & Evaporate Wash3->Dry Final Pure Fmoc-Ala-Val-OMe (White Solid/Foam) Dry->Final

Figure 2: Extraction logic. Each wash step targets specific impurities based on solubility changes induced by pH.[1]

  • Dilution: Dilute the reaction mixture with excess EtOAc (ethyl acetate). This often provides better phase separation than DCM during washing.[1]

  • Acid Wash (Remove Bases): Wash the organic layer 2x with 1M HCl (or 5% KHSO₄).[1][2]

    • Logic: Protonates unreacted Val-OMe and DIPEA, making them water-soluble.[1][2] Also removes the water-soluble EDC-urea byproduct.[1][2]

  • Base Wash (Remove Acids): Wash the organic layer 2x with Saturated NaHCO₃ .[2]

    • Logic: Deprotonates unreacted Fmoc-Ala-OH and HOBt, moving them into the aqueous layer.[1][2]

  • Neutral Wash: Wash 1x with Brine (saturated NaCl) to remove trapped water.[1][2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Expected Results & Characterization

Physical Appearance[1]
  • State: White to off-white amorphous solid or foam.[1][2]

  • Yield: Typical yields for solution phase range from 85% to 95%.[1]

Analytical Data (Predicted)

To validate the identity of Fmoc-Ala-Val-OMe , look for these key signals:

TechniqueParameterExpected Signal / Observation
TLC Rf Value~0.5–0.7 (EtOAc/Hexane 1:1).[1][2] Distinct from Fmoc-Ala-OH (Rf < 0.1).[1][2]
¹H NMR Fmoc Group 7.3–7.8 ppm (8H, multiplet, aromatic), ~4.2–4.4 ppm (3H, CH₂-CH fluorenyl).[1][2]
¹H NMR Ala-CH₃ ~1.3–1.4 ppm (3H, doublet).[1][2]
¹H NMR Val-CH(CH₃)₂ ~0.9 ppm (6H, two doublets, isopropyl methyls).[1][2]
¹H NMR -OMe ~3.6–3.7 ppm (3H, singlet, methyl ester).[1][2]
Mass Spec ESI-MS (M+H)Calculated MW: ~424.5 g/mol .[1][2] Expect peak at 425.2 m/z .
Troubleshooting
  • Racemization: If diastereomers are observed by HPLC, ensure the activation step was performed at 0°C and that HOBt was fully dissolved before adding EDC. Avoid excess base (DIPEA).[1][2]

  • Low Yield: If the product remains in the aqueous layer during workup, the peptide might be too polar. Switch solvent to DCM for extraction or add NaCl to saturate the aqueous phase.

  • Gel Formation: Dipeptides can sometimes gel in DCM.[1] Add a small amount of MeOH or DMF to break the gel during workup.

References

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[2]

  • Sigma-Aldrich. (n.d.).[1][2] Peptide Synthesis Technical Guide. Merck KGaA.[1][2]

  • Bordwell, F. G. (n.d.).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Referenced for extraction logic based on acidity).

Sources

Application Note: Comprehensive Characterization of Ala-Val-Ome by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of the dipeptide methyl ester, L-Alanyl-L-Valine methyl ester (Ala-Val-Ome), using a suite of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a model system, Ala-Val-Ome serves to illustrate the power of NMR in unambiguously determining the primary structure, assigning specific proton and carbon resonances, and probing the conformational landscape of short peptides. This document offers not just step-by-step protocols but also the underlying scientific rationale for each experiment, empowering researchers to apply these methodologies to more complex peptide systems in drug discovery and development.

Introduction: The Imperative for Peptide Structural Analysis

Peptides are at the forefront of modern therapeutics and biochemical research. Their structural integrity—the correct amino acid sequence and conformation—is directly linked to their biological activity and therapeutic efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level characterization of peptides in solution, closely mimicking their physiological environment.[1][2] Unlike mass spectrometry, which provides molecular weight, NMR offers a detailed portrait of the covalent and spatial relationships between atoms within the molecule.

This guide focuses on Ala-Val-Ome, a dipeptide methyl ester, to demonstrate a systematic NMR-based workflow. The principles and experiments detailed herein are broadly applicable to the characterization of novel synthetic peptides, peptidomimetics, and their metabolites.

Foundational Knowledge: The Ala-Val-Ome Structure

A clear understanding of the target molecule is the first step in spectral analysis. Below is the chemical structure of Ala-Val-Ome, with systematic numbering for clarity in subsequent spectral assignments.

Structure of L-Alanyl-L-Valine methyl ester (Ala-Val-Ome)

Ala_Val_Ome_Structure cluster_Ala Alanine (Ala) cluster_Val Valine (Val) cluster_Ome Methyl Ester (Ome) Ala_N N(1)H₂ Ala_Ca Cα(2)H Ala_N->Ala_Ca Ala_C C'(3)O Ala_Ca->Ala_C Ala_Cb Cβ(4)H₃ Ala_Ca->Ala_Cb Val_N N(5)H Ala_C->Val_N Peptide Bond Val_Ca Cα(6)H Val_N->Val_Ca Val_C C'(7)O Val_Ca->Val_C Val_Cb Cβ(8)H Val_Ca->Val_Cb Ome_O O(11) Val_C->Ome_O Ester Bond Val_Cg1 Cγ1(9)H₃ Val_Cb->Val_Cg1 Val_Cg2 Cγ2(10)H₃ Val_Cb->Val_Cg2 Ome_C C(12)H₃ Ome_O->Ome_C

Caption: Chemical structure of Ala-Val-Ome with atom numbering.

Experimental Design: A Multi-faceted NMR Approach

A single NMR experiment is insufficient for complete characterization. A series of 1D and 2D experiments must be strategically employed to build a complete structural picture.

NMR_Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Survey cluster_2D Phase 3: Structural Elucidation cluster_analysis Phase 4: Data Integration SamplePrep Sample Preparation (Ala-Val-Ome in DMSO-d₆) H1_NMR 1D ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR (Carbon Count & Type) SamplePrep->C13_NMR COSY 2D COSY (¹H-¹H Vicinal Coupling) H1_NMR->COSY TOCSY 2D TOCSY (¹H-¹H Spin Systems) COSY->TOCSY Assignment Resonance Assignment COSY->Assignment HSQC 2D HSQC (¹H-¹³C One-Bond Correlation) TOCSY->HSQC TOCSY->Assignment HMBC 2D HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Assignment NOESY 2D NOESY (¹H-¹H Through-Space Correlation) HMBC->NOESY HMBC->Assignment NOESY->Assignment Structure Structure & Conformation Assignment->Structure

Caption: A systematic workflow for the NMR characterization of Ala-Val-Ome.

Protocol 1: Sample Preparation

The quality of the NMR data is critically dependent on proper sample preparation.

Objective: To prepare a high-purity, stable Ala-Val-Ome sample suitable for a suite of NMR experiments.

Materials:

  • Ala-Val-Ome (high purity, >95%)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes (high precision)

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of Ala-Val-Ome directly into a clean, dry vial.

  • Dissolution: Add 0.5 mL of DMSO-d₆ to the vial. The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and it effectively solubilizes peptides while keeping amide protons from exchanging with deuterium, which is crucial for observing N-H signals.[2]

  • Homogenization: Gently vortex the sample until the peptide is fully dissolved. Ensure the solution is clear and free of particulates.[3]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

  • Labeling: Properly label the NMR tube with the sample name, concentration, and solvent.

Expert Insight: While other solvents like D₂O can be used, DMSO-d₆ is often preferred for small peptides to ensure the amide (N-H) protons are visible. In D₂O, these labile protons would rapidly exchange with deuterium and become invisible in the ¹H spectrum.[2]

Data Acquisition and Interpretation

1D NMR: The Initial Overview

¹H NMR: This is the starting point, providing a proton census. We expect to see distinct signals for each chemically non-equivalent proton. Key regions include the amide (N-H) protons (δ 7-9 ppm), alpha-protons (Cα-H) (δ 4-5 ppm), side-chain protons, and the methyl ester protons (δ ~3.7 ppm).

¹³C NMR: This experiment reveals the number of unique carbon environments. The carbonyl carbons (C=O) of the peptide backbone and the ester will appear far downfield (δ 170-175 ppm).[4]

Expected Chemical Shifts

The following table summarizes the anticipated ¹H and ¹³C chemical shifts for Ala-Val-Ome in DMSO-d₆. These values are predictive and based on typical amino acid shifts and data from similar compounds like L-Alanine methyl ester and L-Valine methyl ester.[5][6]

Atom Assignment Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
Alanine (Ala)
N-H₂ (1)~8.0 - 8.5 (broad)-
Cα-H (2)~4.1 - 4.3~50 - 53
C' (3)-~172 - 174
Cβ-H₃ (4)~1.3 - 1.4~17 - 20
Valine (Val)
N-H (5)~8.2 - 8.6-
Cα-H (6)~4.2 - 4.4~58 - 61
C' (7)-~171 - 173
Cβ-H (8)~2.1 - 2.3~30 - 32
Cγ1/2-H₃ (9, 10)~0.9 - 1.0~18 - 20
Methyl Ester (Ome)
O-CH₃ (12)~3.6 - 3.7~51 - 53

Note: Chemical shifts are subject to variations based on concentration, temperature, and pH.[7]

2D NMR: Building the Structural Puzzle

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra by revealing through-bond and through-space connectivities.[2][4]

Caption: Visualization of key through-bond NMR correlations.

Protocol 2: Acquiring a 2D ¹H-¹H COSY Spectrum

Objective: To identify protons that are coupled through two or three bonds (vicinal coupling), which is fundamental for identifying adjacent protons within an amino acid residue.[8]

Procedure:

  • Load the prepared Ala-Val-Ome sample into the NMR spectrometer.

  • Tune and shim the probe for optimal magnetic field homogeneity.

  • Load a standard 2D COSY pulse sequence.

  • Key Parameters:

    • Spectral Width: Set to cover the full ¹H chemical shift range (~10-12 ppm).

    • Number of Increments (t1): 256-512 for good resolution in the indirect dimension.

    • Number of Scans (per increment): 4-8, depending on sample concentration.

  • Acquire the data.

  • Process the data with appropriate window functions (e.g., sine-bell) and perform a 2D Fourier transform.

Interpretation of Ala-Val-Ome COSY:

  • A cross-peak between the N-H(5) proton of Valine and its Cα-H(6) proton.

  • A cross-peak between the Cα-H(2) of Alanine and its Cβ-H₃(4) protons.

  • A cross-peak between the Cα-H(6) of Valine and its Cβ-H(8) proton.

  • A cross-peak between the Cβ-H(8) of Valine and its Cγ-H₃(9,10) protons.

Protocol 3: Acquiring a 2D ¹H-¹H TOCSY Spectrum

Objective: To correlate all protons within a single, coupled spin system. This is exceptionally powerful for identifying all the protons belonging to a specific amino acid residue, even if they are not directly coupled.[2]

Procedure:

  • Use the same sample and initial setup as the COSY experiment.

  • Load a standard 2D TOCSY pulse sequence (e.g., mlevph).

  • Key Parameters:

    • Mixing Time: A crucial parameter. A typical value of 60-80 ms is effective for transferring magnetization throughout the amino acid side chains.

    • Other parameters (spectral width, increments, scans) will be similar to the COSY experiment.

  • Acquire and process the data.

Interpretation of Ala-Val-Ome TOCSY:

  • Alanine Spin System: The N-H(1) proton will show correlations to Cα-H(2) and Cβ-H₃(4).

  • Valine Spin System: The N-H(5) proton will show correlations to Cα-H(6), Cβ-H(8), and the Cγ-H₃(9,10) protons, all appearing in a single column or row of the spectrum. This allows for the complete identification of the Valine residue's proton network.

Protocol 4: Acquiring 2D Heteronuclear Spectra (HSQC & HMBC)

Objective: To link the proton assignments to their directly attached carbons (HSQC) and to carbons that are 2-3 bonds away (HMBC). This step is critical for assigning the carbon skeleton and confirming the sequence.[9]

Procedure:

  • Load standard 2D HSQC and HMBC pulse sequences.

  • Key Parameters:

    • ¹³C Spectral Width: Set to cover the full carbon range (~180 ppm).

    • ¹J(CH) (HSQC): Optimized around 145 Hz for one-bond C-H coupling.

    • nJ(CH) (HMBC): Optimized for long-range couplings, typically with a delay corresponding to ~8 Hz.

  • Acquire and process the data.

Interpretation of Ala-Val-Ome HSQC/HMBC:

  • HSQC: Will show a cross-peak for every protonated carbon, directly linking the ¹H and ¹³C chemical shifts (e.g., Cα-H(2) to Cα(2)).[9]

  • HMBC: Provides the critical sequential information. For instance, the Cα-H(2) proton of Alanine should show a correlation to the carbonyl carbon C'(3). The amide proton N-H(5) of Valine should show a correlation to the carbonyl carbon of Alanine, C'(3), unambiguously confirming the Ala-Val peptide bond. The methyl ester protons O-CH₃(12) will show a correlation to the Valine carbonyl carbon C'(7).

Protocol 5: Acquiring a 2D NOESY Spectrum

Objective: To identify protons that are close in space (< 5 Å), regardless of their bonding. This provides conformational information and is also used to confirm sequential assignments through inter-residue proximities.[3][10]

Procedure:

  • Load a standard 2D NOESY pulse sequence.

  • Key Parameters:

    • Mixing Time: Typically 150-300 ms for small peptides. This allows for the nuclear Overhauser effect (NOE) to build up.

  • Acquire and process the data.

Interpretation of Ala-Val-Ome NOESY:

  • Sequential NOEs: A key NOE is expected between the Cα-H(2) of Alanine and the N-H(5) of Valine. This dαN(i, i+1) connectivity is a hallmark of peptide structure determination.[11]

  • Intra-residue NOEs: Correlations between protons within the same residue will also be observed, confirming assignments.

  • Conformational NOEs: NOEs between non-adjacent residues (not applicable in a dipeptide) or between side-chain and backbone protons provide distance restraints for 3D structure calculation.[10]

Conclusion: A Validated Structural Portrait

By systematically applying the suite of NMR experiments described—¹H, ¹³C, COSY, TOCSY, HSQC, HMBC, and NOESY—a researcher can move from an unassigned spectrum to a fully characterized Ala-Val-Ome molecule. This process provides a self-validating system where through-bond information from COSY and TOCSY is confirmed by heteronuclear correlations from HSQC and HMBC, and the final sequence and conformation are supported by through-space NOESY data. This robust methodology forms the bedrock of peptide and protein characterization in modern chemical and pharmaceutical sciences.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Available at: [Link]

  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]

  • PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Springer Nature Experiments. (n.d.). NMR Spectroscopy of Peptides and Proteins. Available at: [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available at: [Link]

  • Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Available at: [Link]

  • Bentham Science. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Available at: [Link]

  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides. Available at: [Link]

  • University of Zurich. (n.d.). Peptide/Protein NMR. Available at: [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (2010). NMR of peptides. Available at: [Link]

  • University of Connecticut. (n.d.). NMR sample preparation guidelines. Available at: [Link]

  • Nanalysis. (2019). Getting COSY with the TOCSY Experiment. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • ACS Publications. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. Journal of Chemical Information and Modeling. Available at: [Link]

Sources

Comprehensive Analysis of the Ala-Val Dipeptide Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, the simplest constituents of proteins, are pivotal in numerous biological processes and serve as critical building blocks in pharmaceutical development. Their accurate identification and structural characterization are paramount for quality control, metabolic studies, and drug discovery pipelines. This application note provides a detailed, field-proven protocol for the analysis of the dipeptide Alanine-Valine (Ala-Val) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. We delve into the causality behind experimental choices, from sample preparation and chromatographic separation to ion generation and fragmentation analysis, offering a robust, self-validating system for researchers.

Introduction: The Analytical Imperative for Dipeptide Characterization

Small peptides like Ala-Val are not merely metabolic intermediates; they can possess intrinsic biological activity and are fundamental units in the synthesis of larger, more complex therapeutic peptides.[1] Consequently, the ability to unambiguously identify a dipeptide and distinguish it from its isomers (e.g., Val-Ala) is a critical analytical challenge. Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity and specificity for this task.[2]

Electrospray ionization (ESI) has revolutionized the analysis of biomolecules by enabling the gentle transfer of polar molecules like peptides from a liquid phase into the gas phase as charged ions, making them amenable to mass analysis.[3][4] Tandem mass spectrometry (MS/MS) further extends this capability by allowing for the selective fragmentation of a specific peptide ion.[5][6] The resulting fragment ions produce a veritable "fingerprint" that reveals the peptide's amino acid sequence, providing definitive structural confirmation.[7] This guide will use Ala-Val as a model analyte to demonstrate a comprehensive LC-MS/MS methodology.

Foundational Principles: The LC-MS/MS Workflow

The analysis of Ala-Val is achieved through a multi-stage process designed to separate the analyte from the sample matrix, ionize it, and then structurally elucidate it through controlled fragmentation.

Chromatographic Separation: Reversed-Phase HPLC

The primary goal of the HPLC step is to resolve the target analyte from impurities and deliver it to the mass spectrometer in a solvent compatible with ionization. Reversed-phase liquid chromatography (RPLC) is the predominant method for peptide separation.[8]

  • Mechanism of Separation: RPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18 silica) retains hydrophobic molecules, while a polar mobile phase elutes them. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, analytes are eluted in order of increasing hydrophobicity.[9] Alanine and Valine are both amino acids with nonpolar, aliphatic side chains, making Ala-Val well-suited for RPLC.[10]

  • Role of Acidic Modifiers: Mobile phases for peptide analysis are almost universally acidified, typically with 0.1% formic acid or trifluoroacetic acid (TFA).[9][11] The low pH (~2.5-3.0) serves two critical functions:

    • It ensures that the peptide's C-terminal carboxyl group and any acidic side chains are fully protonated, suppressing secondary ionic interactions with the stationary phase and leading to sharper, more symmetrical chromatographic peaks.

    • It provides an abundant source of protons, promoting the formation of positively charged ions ([M+H]+) during the subsequent ESI process, which is essential for detection in positive ion mode.

Ionization: Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for thermally labile and polar molecules like peptides.[12] The process involves three key steps:

  • Droplet Formation: The liquid eluent from the HPLC is forced through a capillary held at a high electrical potential, forming a fine spray of charged droplets.[3]

  • Desolvation: A counter-current of heated gas causes the solvent in the droplets to evaporate. This shrinks the droplets and increases their surface charge density.[3]

  • Gas-Phase Ion Formation: Eventually, the electrostatic repulsion within the highly charged droplets overcomes the surface tension, leading to the ejection of protonated analyte ions ([M+H]+) into the gas phase, which are then directed into the mass analyzer.

Structural Elucidation: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the cornerstone of peptide sequencing.[5] It involves multiple stages of mass analysis:

  • MS1 (Precursor Scan): The mass spectrometer first scans a range of mass-to-charge (m/z) ratios to detect all ions coming from the source. The protonated molecular ion of Ala-Val, [M+H]+, is identified.

  • Isolation: The ion of the specific m/z corresponding to [Ala-Val+H]+ is selectively isolated from all other ions.

  • Fragmentation: The isolated precursor ion is subjected to collision-induced dissociation (CID), where it collides with an inert gas (e.g., argon or nitrogen). This imparts internal energy, causing the peptide to fragment at its most labile bonds—the peptide amide bonds.[13]

  • MS2 (Product Ion Scan): The resulting fragment ions are mass-analyzed to produce the MS/MS spectrum.

The fragmentation of peptides in CID typically yields b- and y-ions .[14] Cleavage of the peptide bond results in a charged fragment containing either the N-terminus (a b-ion) or the C-terminus (a y-ion). The difference in mass between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Ala-Val Sample HPLC Reversed-Phase HPLC Column (C18) Sample->HPLC Injection ESI Electrospray Ionization (ESI) HPLC->ESI Elution MS1 MS1: Precursor Scan (Detect [M+H]+) ESI->MS1 Isolation Isolation of [M+H]+ MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2 Data MS/MS Spectrum MS2->Data Data Acquisition

Figure 1. Overall experimental workflow for LC-MS/MS analysis of Ala-Val.

Detailed Experimental Protocol

This protocol is designed for a standard HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

Materials and Reagents
  • Analyte: Ala-Val dipeptide standard (≥98% purity)

  • Solvents: HPLC-grade or MS-grade acetonitrile (ACN) and water.

  • Acid Modifier: MS-grade formic acid (FA).

  • Vials: Autosampler vials with caps and septa.

Protocol Part A: Sample Preparation

Objective: To prepare a 10 µg/mL stock solution and a 100 ng/mL working solution of Ala-Val.

  • Stock Solution (10 µg/mL):

    • Accurately weigh 1 mg of Ala-Val standard.

    • Dissolve the standard in 10 mL of water in a volumetric flask to create a 100 µg/mL primary stock.

    • Perform a 1:10 serial dilution by transferring 1 mL of the primary stock into a 10 mL volumetric flask and diluting to the mark with water. This is your 10 µg/mL stock solution.

  • Working Solution (100 ng/mL):

    • Transfer 100 µL of the 10 µg/mL stock solution into an autosampler vial.

    • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex briefly to mix. This final concentration is suitable for direct injection.

Causality Note: Preparing samples in the initial mobile phase composition prevents peak distortion that can occur when the sample solvent is much stronger than the mobile phase.[15] All glassware and pipette tips must be meticulously clean to avoid contamination from salts (like sodium and potassium) or polymers (like PEG), which can suppress the analyte signal or add confounding peaks to the spectrum.[15]

Protocol Part B: Liquid Chromatography Method
ParameterRecommended SettingRationale
Column C18, 2.1 mm x 100 mm, 1.8 µm particle sizeStandard for peptide separations, offering good retention and resolution. Smaller particle size enhances efficiency.[8]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase. Formic acid aids in protonation and improves peak shape.[11]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting the peptide from the C18 column.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation and compatibility with the ESI source.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA typical volume to achieve good signal without overloading the column.
Gradient Elution Time (min) %B
Protocol Part C: Mass Spectrometry Method
ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Peptides readily accept protons on their N-terminus and any basic residues, making positive mode the standard choice.[12]
Capillary Voltage 3.5 - 4.5 kVCreates the strong electric field necessary for the electrospray process.[3]
Drying Gas Temp. 300 - 350 °CFacilitates solvent evaporation from the ESI droplets.
Drying Gas Flow 8 - 12 L/minThe flow of heated gas (typically nitrogen) that aids in desolvation.
MS1 Scan Range m/z 100 - 500A range that comfortably includes the expected precursor ion of Ala-Val.
MS/MS Settings
Precursor Ion (m/z)189.12The calculated monoisotopic mass of [C8H16N2O3 + H]+.
Isolation Width~1.5 ThSelects a narrow window around the precursor m/z to ensure purity before fragmentation.
Collision Energy (CE)10 - 25 eVThe energy applied to induce fragmentation. This may require optimization, but this range is a good starting point for a dipeptide.
Product Ion Scan Rangem/z 50 - 200Must cover the full mass range from the smallest expected fragment up to the precursor ion mass.

Expected Data and Interpretation

Ala-Val Structure and Theoretical Masses

The key to MS analysis is the accurate calculation of expected m/z values.

Analyte/FragmentChemical FormulaMonoisotopic Mass (Da)Expected m/z [M+H]+
Ala-Val (Precursor) C8H16N2O3188.1161189.1239
b1 ion (from Ala) C3H6NO72.044672.0446
y1 ion (from Val) C5H12NO102.0919102.0919
MS1 Spectrum: Identifying the Precursor

The MS1 spectrum, which is a survey scan of all ions eluting from the column at the retention time of Ala-Val, should show a prominent peak at m/z 189.12 . This corresponds to the protonated molecular ion, confirming the mass of the intact dipeptide.

MS/MS Spectrum: Confirming the Sequence

The MS/MS spectrum provides the structural proof. By fragmenting the m/z 189.12 precursor, a specific pattern of product ions is generated that is unique to the Ala-Val sequence.

G cluster_peptide Ala H₂N-CH(CH₃)- PeptideBond C(O)-NH b1 b₁ ion m/z = 72.04 (Ala) Val -CH(CH(CH₃)₂)-COOH y1 y₁ ion m/z = 102.09 (Val) p1->p2 Fragmentation

Sources

The Valine-Alanine Dipeptide Linker: A Strategic Tool in Antibody-Drug Conjugate Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the various linker technologies, protease-cleavable linkers have gained prominence for their ability to selectively release the payload within the tumor microenvironment. This application note provides a detailed guide to the use of the valine-alanine (Val-Ala) dipeptide linker, a key player in the next generation of ADCs.

The Val-Ala linker offers distinct advantages, particularly its lower hydrophobicity compared to the more conventional valine-citrulline (Val-Cit) linker. This characteristic can mitigate the aggregation issues often encountered with highly lipophilic payloads, enabling the development of ADCs with higher drug-to-antibody ratios (DAR)[1]. This guide will delve into the mechanism of action, provide detailed protocols for synthesis and conjugation, and present key performance data for the Val-Ala linker in ADC development.

Mechanism of Action: Intracellular Cleavage by Cathepsin B

The Val-Ala dipeptide is designed to be stable in systemic circulation, preventing premature drug release and minimizing off-target toxicity[1]. Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome[1]. The acidic and enzyme-rich environment of the lysosome provides the ideal conditions for the selective cleavage of the Val-Ala linker.

Specifically, the lysosomal cysteine protease, Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the amide bond between the alanine residue and a self-immolative spacer, typically p-aminobenzyl carbamate (PABC)[1]. This enzymatic cleavage initiates a cascade that leads to the release of the active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect.

ADC_Cleavage_Mechanism cluster_extracellular Systemic Circulation (Stable) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Enzymatic Cleavage) ADC Antibody-Drug Conjugate (ADC) (Val-Ala Linker) ADC_Internalized Internalized ADC ADC->ADC_Internalized Internalization ADC_in_Lysosome ADC in Lysosome ADC_Internalized->ADC_in_Lysosome Trafficking Cleaved_Linker Cleaved Linker Intermediate ADC_in_Lysosome->Cleaved_Linker Cleavage CathepsinB Cathepsin B Payload Active Cytotoxic Payload Cleaved_Linker->Payload Self-Immolation of PABC Spacer Cytoplasm Cytoplasm Payload->Cytoplasm Release

Caption: Intracellular processing of a Val-Ala linked ADC.

Protocols

Part 1: Synthesis of Maleimidocaproyl-Val-Ala-PABC-MMAE

This protocol describes the synthesis of a common Val-Ala linker-payload construct, Maleimidocaproyl-Val-Ala-PABC-MMAE (mc-Val-Ala-PABC-MMAE). The synthesis is typically a multi-step process involving peptide coupling and activation. While a direct, detailed protocol for the Val-Ala variant can be adapted from established methods for the analogous Val-Cit linker, researchers should meticulously optimize reaction conditions and purification steps. A generalized workflow is presented below.

Materials:

  • Fmoc-Val-OH

  • H-Ala-PABC-PNP

  • Peptide coupling reagents (e.g., HATU, HOBt, DIEA)

  • Solvents (e.g., DMF, DCM)

  • Piperidine

  • Maleimidocaproic acid N-hydroxysuccinimide ester (mc-OSu)

  • Monomethyl auristatin E (MMAE)

  • Purification system (e.g., HPLC)

Procedure:

  • Dipeptide Formation (Fmoc-Val-Ala-PABC-PNP):

    • Dissolve H-Ala-PABC-PNP in DMF.

    • In a separate flask, activate Fmoc-Val-OH with coupling reagents (e.g., HATU, HOBt, and DIEA) in DMF.

    • Add the activated Fmoc-Val-OH solution to the H-Ala-PABC-PNP solution and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography to obtain Fmoc-Val-Ala-PABC-PNP.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Val-Ala-PABC-PNP in a solution of 20% piperidine in DMF.

    • Stir at room temperature and monitor the deprotection by TLC or LC-MS.

    • Once complete, remove the solvent and piperidine under reduced pressure to yield H-Val-Ala-PABC-PNP.

  • Coupling of Maleimidocaproic Acid (mc-Val-Ala-PABC-PNP):

    • Dissolve H-Val-Ala-PABC-PNP and mc-OSu in DMF.

    • Add DIEA and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the product by flash chromatography to yield mc-Val-Ala-PABC-PNP.

  • Conjugation to MMAE (mc-Val-Ala-PABC-MMAE):

    • The synthesis of the final drug-linker construct involves coupling the activated linker (mc-Val-Ala-PABC-PNP) with the payload, MMAE[2][3].

    • Dissolve mc-Val-Ala-PABC-PNP and MMAE in a suitable solvent like DMF[4].

    • Add a base such as DIEA and a coupling agent like HOBt to facilitate the reaction[4].

    • Stir the reaction at room temperature and monitor its progress by HPLC[4].

    • Upon completion, the final product, mc-Val-Ala-PABC-MMAE, is purified by reverse-phase HPLC[4].

Part 2: Antibody Conjugation

This protocol outlines the conjugation of the mc-Val-Ala-PABC-MMAE linker-payload to a monoclonal antibody via cysteine engineering.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP or DTT)

  • mc-Val-Ala-PABC-MMAE

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Prepare a solution of the mAb at a concentration of 1-10 mg/mL in PBS.

    • Add a freshly prepared solution of TCEP to the antibody solution to achieve a final molar ratio of approximately 2.5:1 (TCEP:mAb) for partial reduction to achieve a DAR of ~4.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Conjugation Reaction:

    • Cool the reduced antibody solution on ice.

    • Add a solution of mc-Val-Ala-PABC-MMAE in an organic co-solvent (e.g., DMSO) to the reduced antibody. A typical molar excess of the linker-payload is 5-10 fold over the antibody.

    • Gently mix and incubate the reaction on ice or at room temperature for 1-2 hours.

  • Quenching:

    • Add a freshly prepared solution of N-acetylcysteine in PBS to the reaction mixture to a final concentration of 1 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a formulation buffer (e.g., PBS).

Part 3: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

HIC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated drug molecules[][6][7].

  • Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% A to 100% B over 30 minutes.

  • Detection: UV at 280 nm.

  • Analysis: The different DAR species (DAR0, DAR2, DAR4, etc.) will elute as separate peaks. The average DAR is calculated based on the relative peak areas[][8][9].

2. In Vitro Cytotoxicity Assay:

  • Cell Lines: A panel of cancer cell lines with varying levels of target antigen expression.

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, a non-binding control ADC, and free payload for 72-96 hours.

    • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 values for each compound.

3. In Vitro Plasma Stability Assay:

  • Plasma: Human, mouse, and rat plasma.

  • Procedure:

    • Incubate the ADC in plasma at 37°C.

    • At various time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and analyze for the presence of intact ADC and released payload.

    • Analysis: Use an ELISA to quantify the amount of conjugated payload or LC-MS to measure the amount of intact ADC.

Performance Data and Discussion

The Val-Ala linker has demonstrated comparable or superior performance to the Val-Cit linker in several key aspects.

Reduced Aggregation and Higher DAR

A significant advantage of the Val-Ala linker is its lower hydrophobicity, which can lead to reduced aggregation, especially with lipophilic payloads like pyrrolobenzodiazepine (PBD) dimers[1]. Studies have shown that Val-Ala linkers can enable the production of ADCs with a DAR of up to 7.4 with minimal aggregation (<10%), whereas Val-Cit linkers can be problematic at high DARs due to precipitation[1].

LinkerPayloadMaximum Achievable DAR (with <10% aggregation)Reference
Val-Ala Doxorubicin derivative7.4[10]
Val-Cit Doxorubicin derivativeProne to aggregation at high DAR[10]
Plasma Stability

Both Val-Ala and Val-Cit linkers generally exhibit good stability in human plasma[1]. However, in preclinical mouse models, the Val-Cit linker is known to be susceptible to cleavage by carboxylesterase Ces1c, leading to premature drug release[1][11]. Some studies suggest that Val-Ala linkers may have slightly improved stability in mouse serum compared to Val-Cit[1]. For instance, a study with small molecule drug conjugates reported half-lives of 23 hours for Val-Ala and 11.2 hours for Val-Cit in isolated mouse serum[1]. More recent developments have shown that the addition of a glutamic acid residue to the N-terminus of the Val-Cit linker (EVCit) can dramatically improve its stability in mouse plasma[11][12].

LinkerSpeciesHalf-life (in plasma/serum)Reference
Val-Ala Mouse~23 hours (small molecule conjugate)[1]
Val-Cit Mouse~11.2 hours (small molecule conjugate)[1]
Val-Cit ADC Mouse>95% payload loss after 14 days[12]
EVCit ADC MouseAlmost no linker cleavage after 14 days[12]
Val-Cit ADC HumanStable[12]
In Vitro Cytotoxicity

ADCs utilizing the Val-Ala linker have demonstrated potent in vitro cytotoxicity against various cancer cell lines. The IC50 values are typically in the nanomolar to sub-nanomolar range, comparable to those of Val-Cit-based ADCs.

ADC (Target)LinkerCell LineIC50 (nM)Reference
Trastuzumab-vc-MMAE (HER2)Val-CitSK-BR-3~0.1-1[13]
Anti-TF-MMAE (Tissue Factor)Not specifiedMultiple pancreatic cancer cell lines0.23 - 1.16[14]
Generic vc-MMAE constructVal-CitSKBR3410.54 ± 4.9[15]
Generic vc-MMAE constructVal-CitHEK293482.86 ± 6.4[15]

Note: Direct side-by-side comparisons of Val-Ala and Val-Cit ADCs on the same antibody and cell line are not always readily available in the public domain and represent a key area for internal validation.

Conclusion

The Val-Ala dipeptide linker is a valuable and strategic component in the design of next-generation antibody-drug conjugates. Its favorable physicochemical properties, particularly its lower hydrophobicity, offer a solution to the challenges of aggregation often associated with highly potent, lipophilic payloads. This allows for the development of ADCs with higher and more homogeneous drug loading, potentially leading to an improved therapeutic index. While its cleavage kinetics by Cathepsin B may be slightly slower than that of the Val-Cit linker in isolated enzyme assays, in cellular and in vivo settings, Val-Ala has demonstrated efficient payload release and potent anti-tumor activity[1]. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to effectively utilize the Val-Ala linker in their ADC programs. Empirical testing of both Val-Ala and Val-Cit linkers with the specific antibody and payload of interest remains crucial for selecting the optimal design for a safe and effective ADC therapeutic[1].

References

  • EP4313164A1 - Preparation and purification method for antibody drug conjugate intermediate - Google P
  • A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evaluation. Research in Pharmaceutical Sciences. 2017. (URL: [Link])

  • Bioprocess development of antibody-drug conjugate production for cancer treatment - PLOS. (URL: [Link])

  • IC 50 values of MMAE, anti-human ADC and anti-mouse ADC in various human pancreatic cancer cell lines - ResearchGate. (URL: [Link])

  • The Chemistry Behind ADCs - MDPI. (URL: [Link])

  • Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF - Agilent. (URL: [Link])

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Chemical structure of MMAE-ADCs with MC-VC-PABC linker (5). MC:... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Antibody MMAE Conjugation Kit (With VC-PAB Linker) - CellMosaic. (URL: [Link])

  • Automating the Determination of Drug-to-Antibody Ratio (DAR) of Antibody Drug Conjugates (ADCs) Based on Separation by Hydrophob. (URL: [Link])

  • 6 - Supporting Information. (URL: [Link])

  • Improving stability of antibody-drug conjugates in mouse models - Research Communities. (URL: [Link])

  • Analysis Method for Drug-to-Antibody Ratio (DAR) of Antibody-drug Conjugates. (URL: [Link])

  • Fig. 3 Plasma stability and in vitro cytotoxicity. a Stability in human... - ResearchGate. (URL: [Link])

  • Anti-HER2 ADC preparation and potency evaluation against HER2 overexpression human cancer cell lines - Creative Biolabs. (URL: [Link])

  • Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - NIH. (URL: [Link])

  • Validation of ADC Platform for Protein Concentration and the Drug-Antibody Ratio (DAR) using Variable Pathlength Technology. (URL: [Link])

Sources

Application Note & Protocols: Enzymatic Synthesis of N-Protected L-Alanyl-L-Valine Alkyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Dipeptides and their derivatives are crucial building blocks in pharmaceuticals, agrochemicals, and nutritional science. Traditional chemical synthesis methods often involve harsh conditions, racemization, and extensive protection/deprotection steps, leading to significant waste. This application note presents a robust chemoenzymatic approach for the synthesis of L-Alanyl-L-Valine (Ala-Val) dipeptide esters. By leveraging the catalytic prowess of proteases, this method offers high stereoselectivity, mild reaction conditions, and alignment with green chemistry principles. We provide a detailed examination of the underlying scientific principles, step-by-step protocols for substrate preparation and enzymatic coupling, and methods for reaction monitoring and product purification.

Core Principles of Enzymatic Peptide Synthesis

The enzymatic formation of a peptide bond is essentially the reverse of hydrolysis, a reaction catalyzed by proteases.[1][2] This process can be strategically guided down two primary pathways: Thermodynamically Controlled Synthesis (TCS) and Kinetically Controlled Synthesis (KCS).[1]

  • Thermodynamically (Equilibrium) Controlled Synthesis (TCS): In this approach, the reaction equilibrium is shifted toward synthesis. This is often achieved by minimizing water content, using organic co-solvents, or designing the system so the product precipitates out of the solution, thereby driving the reaction forward.[1][3] While effective, TCS can be slow and may require large amounts of enzyme.

  • Kinetically Controlled Synthesis (KCS): This is generally the preferred method for its higher reaction rates and yields. KCS relies on an activated C-terminal ester of the acyl donor amino acid (in our case, Alanine). A serine or cysteine protease forms a reactive acyl-enzyme intermediate.[3][4] This intermediate is then subjected to a competitive nucleophilic attack by either water (leading to hydrolysis) or the amino group of the nucleophile (the Valine ester), leading to peptide bond formation (aminolysis).[1][4] The success of KCS hinges on favoring aminolysis over hydrolysis, which can be controlled by optimizing reaction parameters.[4] The product is formed as a temporary accumulation, requiring the reaction to be stopped before the reverse reaction (hydrolysis of the dipeptide) becomes significant.[1]

For the synthesis of Ala-Val dipeptide ester, we will focus on the Kinetically Controlled Synthesis approach due to its efficiency.

The Critical Role of Protecting Groups

To prevent unwanted side reactions such as self-polymerization, the reactive functional groups of the amino acid substrates must be temporarily blocked.[5]

  • N-Terminal Protection (Acyl Donor): The amino group of the Alanine residue must be protected. The benzyloxycarbonyl (Z or Cbz) group is an excellent choice for enzymatic synthesis as it is stable under the reaction conditions and confers hydrophobicity, which can aid in product purification.[4] Other common groups include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[5][]

  • C-Terminal Protection (Nucleophile): The carboxyl group of the Valine residue is protected as an ester (e.g., methyl or ethyl ester). This activation serves a dual purpose: it prevents the carboxyl group from reacting and increases the nucleophilicity of its amino group, making it a better substrate for the acyl-enzyme intermediate.[3][]

Enzyme Selection

Several proteases can catalyze peptide synthesis, including papain, thermolysin, and α-chymotrypsin.[4][8][9]

  • Papain: A cysteine protease with broad substrate specificity, it is robust and active over a wide pH range.[4][10] It is often used for synthesizing dipeptides and even for polymerization reactions.[4]

  • Thermolysin: A thermostable metalloprotease that shows a preference for hydrophobic amino acids at the P1' position (the nucleophile), making it suitable for couplings involving Valine.[11][12] It is famously used in the industrial synthesis of Aspartame.[11][13]

For this protocol, we will detail the use of Papain due to its commercial availability, robustness, and well-documented success in similar syntheses.[14]

Experimental Workflow and Methodologies

The overall process involves three main stages: preparation of protected substrates, the enzymatic coupling reaction, and finally, product purification and analysis.

G cluster_0 Stage 1: Substrate Preparation cluster_1 Stage 2: Enzymatic Synthesis cluster_2 Stage 3: Purification & Analysis Ala L-Alanine Z_Ala N-Z-L-Alanine Ala->Z_Ala N-terminal protection Val L-Valine Val_OMe L-Valine Methyl Ester Val->Val_OMe C-terminal esterification Reaction Enzymatic Coupling (Papain, pH 8-9) Z_Ala->Reaction Val_OMe->Reaction Purification Extraction & Crystallization Reaction->Purification Crude Product Analysis TLC, HPLC, MS Purification->Analysis Purified Z-Ala-Val-OMe

Caption: Overall workflow for the enzymatic synthesis of Z-Ala-Val-OMe.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
L-Alanine≥99%Standard SupplierAcyl Donor Precursor
L-Valine≥99%Standard SupplierNucleophile Precursor
Benzyl Chloroformate (Cbz-Cl)≥98%Standard SupplierN-protecting agent
Thionyl Chloride (SOCl₂)≥99%Standard SupplierFor esterification
Papain (from Carica papaya)≥3 U/mgStandard SupplierBiocatalyst
L-Cysteine & EDTAReagent GradeStandard SupplierFor papain activation
Sodium Bicarbonate (NaHCO₃)ACS GradeStandard SupplierBuffer & Base
Dichloromethane (DCM)HPLC GradeStandard SupplierSolvent
Ethyl Acetate (EtOAc)HPLC GradeStandard SupplierExtraction Solvent
Methanol (MeOH)AnhydrousStandard SupplierSolvent
Diethyl EtherAnhydrousStandard SupplierFor precipitation
Hydrochloric Acid (HCl)ConcentratedStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying agent
TLC PlatesSilica Gel 60 F₂₅₄Standard SupplierReaction Monitoring
HPLC ColumnsC18 Reversed-PhaseStandard SupplierAnalysis & Purification
Protocol 1: Preparation of Protected Amino Acids

A. Synthesis of N-benzyloxycarbonyl-L-Alanine (Z-Ala-OH)

  • Dissolution: Dissolve L-Alanine (1 equiv.) in 2 M NaOH solution and cool to 0-5 °C in an ice bath.

  • Protection: While stirring vigorously, add benzyl chloroformate (1.1 equiv.) and 2 M NaOH solution dropwise concurrently, maintaining the pH between 9-10 and the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir at room temperature for 2-3 hours.

  • Work-up: Wash the reaction mixture twice with diethyl ether to remove unreacted benzyl chloroformate. Acidify the aqueous layer to pH 2 with cold 2 M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

B. Synthesis of L-Valine Methyl Ester Hydrochloride (H-Val-OMe·HCl)

  • Esterification: Suspend L-Valine (1 equiv.) in anhydrous methanol. Cool the suspension to -10 °C.

  • Reaction: Add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature below 0 °C. After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours. The solution should become clear.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is triturated with cold diethyl ether, collected by filtration, and dried under vacuum to yield the hydrochloride salt.

Protocol 2: Papain-Catalyzed Synthesis of Z-Ala-Val-OMe
  • Enzyme Activation: Prepare an activation buffer of 0.1 M phosphate or bicarbonate buffer (pH 8.5) containing 5 mM L-cysteine and 2 mM EDTA. Add the required amount of papain powder and stir gently for 30 minutes at room temperature.[14] This step is crucial as it reduces the oxidized cysteine residue in the enzyme's active site.[14]

  • Substrate Preparation: In a reaction vessel, dissolve Z-Ala-OH (1 equiv.) in a minimal amount of a suitable organic co-solvent like DMF or acetonitrile. Add buffer (pH 8.5) to make up the desired aqueous phase percentage (e.g., 70-80%).

  • Nucleophile Addition: Dissolve H-Val-OMe·HCl (1.2-1.5 equiv.) in the same buffer and add it to the reaction vessel. Adjust the pH of the entire mixture to 8.5-9.0 using 1 M NaOH. A slight excess of the nucleophile is used to favor aminolysis over hydrolysis.

  • Initiate Reaction: Add the activated papain solution to the substrate mixture. The final enzyme concentration should be in the range of 10-50 mg/mL.[15]

  • Incubation: Stir the reaction mixture at a controlled temperature (typically 37-40 °C) for 4-24 hours.[15][16] The product, being more hydrophobic, may start to precipitate, which helps drive the reaction to completion.

  • Monitoring: Follow the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase like Ethyl Acetate/Hexane (1:1). The product spot should have an Rf value between that of the two starting materials. The disappearance of the Z-Ala-OH spot is a key indicator.

Protocol 3: Product Isolation and Purification
  • Stop Reaction: Once the reaction reaches completion (or equilibrium), stop it by filtering off the enzyme (if immobilized) or by acidifying the mixture to pH 2-3 with 1 M HCl. This denatures the enzyme and protonates any unreacted nucleophile.

  • Extraction: Extract the mixture three times with ethyl acetate. The organic layers contain the desired dipeptide ester.

  • Washing: Combine the organic layers and wash successively with 5% NaHCO₃ solution (to remove unreacted Z-Ala-OH), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography on silica gel.[17]

Analysis and Characterization

Analytical HPLC is the gold standard for determining the purity and yield of the synthesized peptide.[18][19]

  • Method: A reversed-phase C18 column is typically used.[20][21]

  • Mobile Phase: A gradient elution is employed using:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.[22]

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[20][22]

  • Gradient: A typical gradient might be 20-80% Solvent B over 30 minutes.

  • Detection: UV detection at 220 nm and 254 nm (for the Z-group).

  • Characterization: The identity of the product should be confirmed by mass spectrometry (MS) to verify the molecular weight.

ParameterTypical Value/RangeRationale
pH 8.0 - 9.5Balances enzyme activity with the required deprotonated state of the nucleophile's amino group.[4][14]
Temperature 37 - 50 °COptimal range for papain activity without causing significant denaturation.[4]
Nucleophile/Acyl Donor Ratio 1.2:1 to 2:1A higher concentration of the amine nucleophile favors aminolysis over competing hydrolysis.[4]
Aqueous/Organic Co-solvent 70-90% AqueousMaintains enzyme activity while helping to solubilize the hydrophobic N-protected substrate.
Expected Yield 60 - 85%Dependent on precise optimization of all parameters.

Mechanistic Insight: Kinetically Controlled Synthesis

The KCS pathway using a cysteine protease like papain involves the formation of a key intermediate.

G E_SH Papain (E-SH) p1 E_SH->p1 Z_Ala_OH Z-Ala-OH (Acyl Donor) Z_Ala_OH->p1 Acyl_Enzyme Acyl-Enzyme Intermediate [E-S-CO-Ala-Z] p2 Acyl_Enzyme->p2 H2O H₂O Hydrolysis_Prod Z-Ala-OH (Hydrolysis) H2O->Hydrolysis_Prod Hydrolysis Val_OMe H-Val-OMe (Nucleophile) Aminolysis_Prod Z-Ala-Val-OMe (Synthesis) Val_OMe->Aminolysis_Prod Aminolysis p1->Acyl_Enzyme Acylation p2->H2O Deacylation Path 1 (Competitive) p2->Val_OMe Deacylation Path 2 (Desired)

Caption: Mechanism of kinetically controlled synthesis via an acyl-enzyme intermediate.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Inactive enzyme. 2. Suboptimal pH. 3. Hydrolysis is dominant. 4. Product hydrolysis.1. Ensure fresh enzyme is used and properly activated with Cysteine/EDTA. 2. Carefully monitor and maintain pH in the 8.5-9.0 range. 3. Increase the nucleophile (Val-OMe) concentration. 4. Stop the reaction earlier; monitor via TLC/HPLC time course.
Multiple Products 1. Racemization (unlikely with enzymes). 2. Side reactions from unprotected groups. 3. Proteolytic cleavage of product.1. Enzymatic synthesis is highly stereospecific. 2. Verify the purity and integrity of protected starting materials. 3. Reduce reaction time or use a less aggressive enzyme.
No Reaction 1. Incorrect substrates. 2. Enzyme inhibition. 3. Incorrect pH or temperature.1. Confirm identity of Z-Ala-OH and H-Val-OMe·HCl via NMR/MS. 2. Ensure no heavy metal contamination; use EDTA in activation buffer.[14] 3. Re-verify all reaction parameters.

Conclusion

The chemoenzymatic synthesis of Ala-Val dipeptide esters represents a powerful convergence of chemical strategy and biological catalysis. The kinetically controlled approach using proteases like papain provides a mild, stereospecific, and efficient alternative to purely chemical methods. By carefully controlling substrate protection, enzyme activation, and reaction parameters such as pH and substrate ratios, researchers can achieve high yields of the desired dipeptide product. This methodology is not only valuable for academic research but is also scalable for applications in drug development and nutritional science, embodying the principles of modern, sustainable chemistry.

References

  • Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Thermodynamic and kinetic control of peptide bond synthesis with... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024, March 17). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Kinetic Control vs. Thermodynamic Control. (2020, October 27). YouTube. Retrieved February 5, 2026, from [Link]

  • Kinetic vs. Thermodynamic Control of Reactions. (2024, February 12). Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Thermodynamic versus kinetic reaction control. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Microbial proteases in peptide synthesis: Approaches and applications. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. (2024, December 4). Organic Syntheses. Retrieved February 5, 2026, from [Link]

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2026, February 2). The Journal of Organic Chemistry - ACS Publications. Retrieved February 5, 2026, from [Link]

  • Recent Advances in Chemoenzymatic Peptide Syntheses. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • The Enzymatic Synthesis of d-Alanyl-d-alanine. (2025, September 19). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. (2022, August 8). Macromolecules - ACS Publications. Retrieved February 5, 2026, from [Link]

  • Chemo-enzymatic peptide synthesis via c-terminal ester interconversion. (n.d.). Google Patents.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Thermolysin-catalyzed peptide bond synthesis. (n.d.). PNAS. Retrieved February 5, 2026, from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved February 5, 2026, from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). Retrieved February 5, 2026, from [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Protease-catalysed synthesis/hydrolysis of dipeptides in solution and... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Papain-Catalyzed Synthesis of Polyglutamate Containing a Nylon Monomer Unit. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Basics of HPLC Peptide Analysis. (n.d.). LCGC International. Retrieved February 5, 2026, from [Link]

  • Chemo-enzymatic peptide synthesis via C-terminal ester interconversion. (n.d.). Google Patents.
  • Enzymes as reagents in peptide synthesis: enzymatic removal of amine protecting groups. (n.d.). PMC - NIH. Retrieved February 5, 2026, from [Link]

  • Purification of Synthetic Peptides Using Reversible Chromatographic Probes Based on the Fmoc Molecule. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Peptide synthesis catalysed by papain immobilised on polymer supports. (n.d.). Indian Academy of Sciences. Retrieved February 5, 2026, from [Link]

  • US9073969B2 - Compounds and methods for purifying peptides produced by solid phase peptide synthesis. (n.d.). Google Patents.
  • Role of Thermolysin in Catalytic-Controlled Self-Assembly of Fmoc-Dipeptides. (2020, April 16). CCS Chemistry - Chinese Chemical Society. Retrieved February 5, 2026, from [Link]

  • C-to-N and N-to-C peptide syntheses a Traditional peptide synthesis... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Papain-Catalyzed, Sequence-Dependent Polymerization Yields Polypeptides Containing Periodic Histidine Residues. (2022, August 8). Retrieved February 5, 2026, from [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023, May 3). Agilent. Retrieved February 5, 2026, from [Link]

  • Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. (2014, April 10). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. (2011, September 19). PubMed. Retrieved February 5, 2026, from [Link]

  • Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Proposed mechanism of thermolysin-catalyzed hydrolysis . The reaction... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Ala-Val-OMe Yield in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Ala-Val-OMe (Alanyl-Valine Methyl Ester). This specific sequence presents a "perfect storm" of solid-phase peptide synthesis (SPPS) challenges: the steric hindrance of Valine, the high propensity for Diketopiperazine (DKP) formation, and the requirement for a C-terminal methyl ester (-OMe) rather than the standard acid or amide.

Executive Summary

Low yields in the synthesis of H-Ala-Val-OMe are rarely due to coupling inefficiency alone. The primary failure mode is Diketopiperazine (DKP) formation , where the dipeptide cyclizes and cleaves itself from the resin prematurely. This occurs immediately after the deprotection of the second amino acid (Alanine).

To solve this, you must alter your synthetic strategy to either (A) chemically block the cyclization pathway or (B) use steric bulk to inhibit the mechanism.

Part 1: The Mechanism of Failure (DKP)

Understanding the enemy is critical. The sequence Ala-Val is structurally predisposed to DKP formation because the conformational freedom of Alanine allows its free N-terminus to swing back and attack the carbonyl carbon of the Valine-Resin ester bond.

Visualization: The DKP "Back-Biting" Mechanism

The following diagram illustrates how the free amine of Alanine attacks the resin linkage, releasing the cyclic dipeptide and leaving a hydroxyl group on the resin (reducing yield to near zero).

DKP_Mechanism Step1 Fmoc-Ala-Val-Resin (Protected Dipeptide) Step2 H2N-Ala-Val-Resin (Fmoc Removed) Step1->Step2 Deprotection (Piperidine) Step3 Transition State (Nucleophilic Attack) Step2->Step3 Conformational Fold Result Cyclic DKP + Free Resin (Peptide Lost) Step2->Result Rapid Reaction for Ala-Val Step3->Result Cyclization & Cleavage

Caption: Mechanism of premature cleavage via Diketopiperazine (DKP) formation during Fmoc removal.

Part 2: Strategic Solutions (Protocols)

Do not use standard Wang or Rink Amide resins for this synthesis. They do not yield methyl esters directly, and Wang resin is highly susceptible to DKP. Choose one of the following two protocols based on your available reagents.

Protocol A: The "Boc-Cap" Strategy (Recommended)

Best for: Direct synthesis of methyl esters using HMBA resin. Logic: By using Boc-Ala-OH instead of Fmoc-Ala-OH for the final residue, the N-terminus remains protected during the base-mediated cleavage step. The amine is never free to attack the ester bond.

Reagents Required:

  • Resin: HMBA-AM Resin or HMBA-ChemMatrix.

  • AA 1: Fmoc-Val-OH.

  • AA 2: Boc-Ala-OH (Critical substitution).

  • Cleavage: Methanol (MeOH) / Triethylamine (TEA).

Step-by-Step Workflow:

  • Loading Valine: Couple Fmoc-Val-OH to HMBA resin using DIC/DMAP (standard esterification). Note: Keep DMAP exposure short to prevent racemization.

  • Deprotection: Remove Fmoc from Valine (20% Piperidine/DMF).

  • Coupling Alanine: Couple Boc-Ala-OH (Not Fmoc) using DIC/Oxyma or HBTU/DIEA.

    • Why? The Boc group is stable to base.

  • Washing: Wash resin thoroughly with DMF, then DCM, then MeOH.

  • Cleavage (Transesterification):

    • Incubate resin in MeOH / TEA / DMF (10:1:10) at 50°C for 16–24 hours.

    • Result: The peptide cleaves as Boc-Ala-Val-OMe . The DKP cannot form because the N-terminus is Boc-protected.

  • Final Deprotection:

    • Evaporate solvents.[1]

    • Treat the residue with TFA/DCM (1:1) for 30 minutes to remove the Boc group.

    • Precipitate in cold ether or evaporate to yield H-Ala-Val-OMe .

Protocol B: The Steric Shield (2-Chlorotrityl Resin)

Best for: If you must use Fmoc-Ala-OH or lack HMBA resin. Logic: The massive steric bulk of the 2-Chlorotrityl (2-CTC) linker prevents the Alanine amine from reaching the ester bond, effectively blocking DKP formation.

Reagents Required:

  • Resin: 2-Chlorotrityl Chloride Resin.[2][3]

  • Cleavage: 1% TFA in DCM.[1][4]

  • Post-Cleavage: TMS-Diazomethane or MeOH/H2SO4.

Step-by-Step Workflow:

  • Loading: Load Fmoc-Val-OH onto 2-CTC resin in DCM with DIEA (1.0 equiv).

    • Tip: Use a low loading (0.3–0.5 mmol/g) to further reduce aggregation.

  • Capping: Cap unreacted chlorides with MeOH/DIEA.

  • Elongation: Deprotect Fmoc; Couple Fmoc-Ala-OH.

    • Note: On 2-CTC, the DKP reaction is suppressed, allowing standard Fmoc chemistry.

  • Cleavage (Acidolysis):

    • Treat resin with 1% TFA in DCM (5 x 2 min).

    • Filter into a flask containing 5% Pyridine in MeOH (to neutralize immediately).

    • Result:Fmoc-Ala-Val-OH (The acid, not the ester).

  • Esterification (Solution Phase):

    • Dissolve the protected peptide acid in MeOH/Benzene (4:1).

    • Add TMS-Diazomethane (2M in hexanes) dropwise until a yellow color persists.

    • Stir for 30 min, quench with acetic acid, and evaporate.

    • Remove Fmoc in solution (Piperidine/DMF) if required, or keep protected for downstream use.

Part 3: Troubleshooting Decision Matrix

Use this logic flow to diagnose your current yield issues.

Troubleshooting_Tree Start Low Yield of Ala-Val-OMe Q1 Which Resin are you using? Start->Q1 Wang Wang / Merrifield Q1->Wang Standard HMBA HMBA Linker Q1->HMBA Ester Linker CTC 2-Chlorotrityl (2-CTC) Q1->CTC Steric Linker Issue1 HIGH DKP RISK Wang resin allows back-biting. Wang->Issue1 Issue2 Did you use Fmoc-Ala? HMBA->Issue2 CTC_Path Yield is low? CTC->CTC_Path Sol1 Switch to 2-CTC Resin OR use Protocol A (Boc-Ala) Issue1->Sol1 YesFmoc Yes (Fmoc-Ala) Issue2->YesFmoc NoBoc No (Boc-Ala) Issue2->NoBoc Fail2 DKP Likely Formed during cleavage/deprotection. YesFmoc->Fail2 Success Check Cleavage Conditions (MeOH/TEA requires time/heat) NoBoc->Success CTC_Sol Check Esterification Step (2-CTC yields Acid, not Ester) CTC_Path->CTC_Sol

Caption: Decision tree for diagnosing yield loss in Ala-Val-OMe synthesis.

Part 4: Comparative Data & Specifications

Resin Selection Guide for Dipeptide Esters
Resin TypeDKP Susceptibility (Ala-Val)Direct -OMe YieldRecommended Strategy
Wang High No (Yields Acid)Avoid for this sequence.
Merrifield High Possible (Methoxide)Difficult cleavage; high racemization risk.
HMBA High (if Fmoc used)Yes (Methanolysis)Use Protocol A (Boc-Ala).
2-Chlorotrityl Low (Steric protection)No (Yields Acid)Use Protocol B (Post-cleavage methylation).
Key Chemical Parameters[1][3][5][6][7][8]
  • Valine Coupling: Valine is

    
    -branched. Double coupling (2 x 1h) or using HATU/HOAt  is recommended to ensure 100% loading of the first residue.
    
  • Racemization Warning: When using DMAP for loading Valine onto HMBA/Wang resins, limit exposure to < 1 hour or use the catalytic method (0.1 eq DMAP) to prevent racemization of the C-terminal Valine.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I just use Fmoc-Ala-OH on HMBA resin and cleave quickly? A: It is risky. The DKP formation rate for Ala-Val is extremely fast (


 can be minutes in basic conditions). Once you remove the Fmoc group to release the amine, the cyclization competes with any subsequent coupling or cleavage steps. The "Boc-Cap" method (Protocol A) is the only self-validating way to ensure the amine never sees the ester bond.

Q2: Why not use Wang resin and treat with Diazomethane? A: You can, but Wang resin is notorious for DKP formation at the dipeptide stage. You will likely lose 50–80% of your product as cyclic DKP in the waste stream during the Fmoc removal of the Alanine step. 2-Chlorotrityl resin is superior because its bulky trityl group physically blocks the cyclization.

Q3: My cleavage with MeOH/TEA on HMBA is very slow. How can I speed it up? A: Methanolysis is inherently slow. You can:

  • Increase temperature to 45–50°C.

  • Use KCN/MeOH (Potassium Cyanide in Methanol). Warning: Extremely toxic. This acts as a potent transesterification catalyst, completing cleavage in < 1 hour.

  • Ensure the resin is swollen properly in a DMF/MeOH mixture (pure MeOH shrinks polystyrene resins, inhibiting diffusion).

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][5][6] Journal of the American Chemical Society.

  • Novabiochem (Merck). Fmoc Solid Phase Peptide Synthesis: Cleavage from HMBA Resins. Merck Millipore Technical Notes.

  • Albericio, F., et al. (2000). Preparation of C-terminal peptide methyl esters on solid support. Tetrahedron Letters.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Detailed discussion on DKP mechanisms).

Sources

Technical Support Center: Ala-Val Dipeptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Alanyl-Valine (Ala-Val) Synthesis Audience: Researchers & Process Chemists Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Simple" Dipeptide Trap

Welcome to the Technical Support Center. You are likely here because a seemingly trivial synthesis—coupling Alanine to Valine—has resulted in low yields, missing product, or inexplicable impurities.

While Alanine (Ala) and Valine (Val) are standard amino acids, their specific combination in a dipeptide format creates a "perfect storm" for two specific side reactions: Diketopiperazine (DKP) formation and Steric-induced incomplete coupling .

This guide deconstructs these failure modes using a causality-based approach, ensuring you not only fix the current batch but immunize your future workflows against these errors.

Module 1: The "Missing Product" (Diketopiperazine Formation)

The Issue

You synthesized H-Ala-Val-Resin (or ester), but after the final deprotection or cleavage, your yield is near zero. Mass spectrometry shows a major peak corresponding to the dipeptide mass minus 18 Da (dehydration).

The Mechanism: Cyclization-Cleavage

This is the most critical failure mode for dipeptide synthesis.

  • Context: Occurs primarily when the N-terminal protecting group (e.g., Fmoc) is removed from the second amino acid (Ala), leaving a free amine.

  • Attack: The free amine of Alanine attacks the carbonyl carbon of the Valine-Resin ester linkage.

  • Result: The peptide cyclizes into a 6-membered ring (2,5-diketopiperazine) and cleaves itself off the resin prematurely (before the standard TFA cleavage step).

Visualizing the Pathway

DKP_Mechanism cluster_prevention Prevention Strategy Start Fmoc-Ala-Val-Resin Deprotection Fmoc Removal (20% Piperidine) Start->Deprotection Base Treatment Intermediate H-Ala-Val-Resin (Free Amine Exposed) Deprotection->Intermediate Generates Nucleophile Attack Nucleophilic Attack (N-term amine -> C-term ester) Intermediate->Attack Conformational Folding Result Cyclo(Ala-Val) (DKP) + Free Resin Attack->Result Auto-Cleavage Strategy Use Trityl Linker (Steric Bulk Blocks Attack)

Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to premature cleavage.

Troubleshooting & Prevention
VariableDiagnostic QuestionCorrective Action
Resin Type Are you using a standard benzyl ester resin (e.g., Wang, Merrifield)?Switch to 2-Chlorotrityl Chloride (2-CTC) Resin. The immense steric bulk of the trityl group physically blocks the amine from attacking the ester, virtually eliminating DKP formation [1].
Sequence Are you stopping at the dipeptide stage?If extending the chain, couple the 3rd amino acid immediately after Fmoc removal. Do not leave H-Ala-Val-Resin sitting in base.
Base Are you using prolonged base treatment?Minimize exposure to piperidine. Use DBU/Piperidine mixes for faster deprotection to reduce the "danger window."

Module 2: The "Stalled Reaction" (Steric Hindrance)

The Issue

The coupling of Fmoc-Ala-OH to H-Val-Resin is sluggish or incomplete. Kaiser test remains positive (blue) even after 1 hour.

The Causality

Valine is a


-branched amino acid.[1] The bulky isopropyl group on the 

-carbon shields the

-amine, creating a "steric wall." The incoming activated Alanine struggles to access the nucleophile.
Protocol: High-Efficiency Coupling for Hindered Amines

Standard carbodiimide coupling (DIC/HOBt) is often insufficient for Valine. Use this enhanced protocol:

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Stoichiometry: Use 4 equivalents (eq) of Fmoc-Ala-OH, 3.9 eq of HATU, and 8 eq of DIEA relative to the resin loading.

  • Pre-activation: Dissolve Fmoc-Ala-OH and HATU in minimal DMF. Add DIEA. Wait exactly 30 seconds. (Do not wait longer; HATU adducts can degrade).

  • Coupling: Add the mixture to the H-Val-Resin.

  • Agitation: Shake for 45–60 minutes.

  • Monitoring: Perform a Kaiser Test (see Module 4).

  • Re-coupling (Double Coupling): If the test is faint blue, drain and repeat the coupling with fresh reagents.

Module 3: Stereochemical Integrity (Racemization)

The Issue

You observe "split peaks" or diastereomers (L-Ala-L-Val vs. D-Ala-L-Val) in your HPLC trace.

The Causality

While urethane-protected amino acids (like Fmoc-Ala) are generally resistant to racemization, the combination of strong activation (HATU) and hindered coupling (Valine) creates a risk.

  • Mechanism:[2][3][4][5] If the coupling is slow (due to Valine's bulk), the activated Alanine sits in solution longer. Excess base can abstract the

    
    -proton of the activated ester, leading to enolization and loss of chirality [2].
    
Troubleshooting Flowchart

Racemization_Fix Start Is Racemization > 1%? CheckBase Check Base Used Start->CheckBase Decision1 Using DIEA? CheckBase->Decision1 Action1 Switch to Collidine (TMP). (Weaker base, less proton abstraction) Decision1->Action1 Yes Decision2 Using HATU? Decision1->Decision2 No Action2 Switch to DIC/Oxyma Pure. (Lower racemization risk than uroniums) Decision2->Action2 Yes Action3 Reduce Pre-activation time to 0 seconds (In-situ) Decision2->Action3 No

Figure 2: Decision tree for mitigating racemization during Ala-Val coupling.

Module 4: Essential Experimental Protocols

A. The Kaiser Test (Ninhydrin)

Use this to verify if the coupling to Valine is complete.[1]

  • Sampling: Take ~10-20 resin beads in a small glass tube.

  • Reagents: Add 2 drops each of:

    • Reagent A: Phenol in ethanol (80g/20mL).

    • Reagent B: KCN in pyridine (2mL 0.001M KCN in 98mL pyridine).

    • Reagent C: Ninhydrin in ethanol (5g/100mL).

  • Heat: Place tube in a heat block at 100°C for 5 minutes.

  • Interpretation:

    • Blue beads/solution: Free amines present (Incomplete coupling).

      
      Recouple. 
      
    • Yellow/Clear beads: No free amines (Complete coupling).

      
      Proceed. 
      
B. 2-CTC Resin Loading (To prevent DKP)

If you must synthesize H-Ala-Val-OH, start here.

  • Resin: Use 2-Chlorotrityl Chloride resin.[2]

  • Loading Valine: Dissolve Fmoc-Val-OH (1.2 eq) and DIEA (4 eq) in DCM (dry). Add to resin.

  • Time: Agitate 2 hours.

  • Capping: Add Methanol (1 mL) to the reaction mix and shake for 15 mins (caps unreacted chloride sites).

  • Wash: DCM (3x), DMF (3x).

  • Benefit: The bulky trityl linker prevents the Ala amine from reaching the Val ester carbonyl, stopping DKP formation [3].

References

  • Barlos, K., et al. (1989). "Veresterung von partiell geschützten Peptid-Fragmenten mit Harzen. Einsatz von 2-Chlortritylchlorid-Harz zur Synthese von [Leu15]-Gastrin I." Tetrahedron Letters, 30(30), 3943-3946.

  • Steinauer, R., et al. (1989). "Racemization of amino acids in solid-phase peptide synthesis." Analytical Chemistry.

  • Gisin, B. F., & Merrifield, R. B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society, 94(9), 3102–3106.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

Sources

Technical Support Center: Ala-Val-OMe Handling & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Aggregation & Instability in Hydrophobic Dipeptide Esters

Document ID: TSC-AVO-2024 | Tier: Level 3 (Senior Scientist Support)

Introduction: The "Deceptive Dipeptide"

You are likely accessing this guide because your L-Alanyl-L-Valine Methyl Ester (H-Ala-Val-OMe) —or a related hydrophobic dipeptide ester—has behaved unexpectedly. Despite its small size (MW ~202 g/mol ), this molecule presents a "perfect storm" of physicochemical challenges that often confuse researchers accustomed to larger, more soluble proteins.[1]

The Core Problem: Ala-Val-OMe sits at the intersection of two critical failure modes:

  • Thermodynamic Aggregation: The combination of Valine (beta-branched hydrophobicity) and the Methyl Ester (charge neutralization) drives rapid

    
    -sheet "stacking" in aqueous or semi-aqueous environments.
    
  • Chemical Instability (DKP Formation): Dipeptide esters are chemically primed to self-destruct via cyclization into Diketopiperazines (DKP), a reaction often mistaken for "aggregation" because the product precipitates.[1]

This guide provides the protocols to distinguish, prevent, and reverse these issues.

Module 1: Synthesis & Purification Troubleshooting

Context: You are synthesizing H-Ala-Val-OMe (or using it as an intermediate) and observing low yields, gelation, or unexpected mass spectra.

Critical Failure Mode: The DKP Trap

Unlike long peptides, dipeptide esters are kinetically unstable when the N-terminus is free (e.g., after Fmoc removal).[1] The free amine attacks the C-terminal ester, ejecting methanol and forming a cyclic Cyclo(Ala-Val) .

Symptoms:

  • Mass Spec shows [M-32] peak (Loss of Methanol).[1]

  • Product is insoluble in solvents where the linear ester should dissolve.

  • "Gel" formation that is actually microcrystalline DKP.[1]

Troubleshooting Protocol: Preventing Cyclization
StepActionScientific Rationale
1 Avoid Basic Storage DKP formation is base-catalyzed.[2] Never store H-Ala-Val-OMe as a free base. Keep it as a salt (HCl or TFA) until the exact moment of coupling.
2 Steric Shielding If synthesizing on this unit, use bulky protecting groups (e.g., Trityl) on the N-terminus if possible, or proceed immediately to the next coupling.
3 Temperature Control Perform neutralization/coupling steps at 0°C to 4°C .[1]
Visualizing the Mechanism

The following diagram illustrates the competing pathways between successful synthesis (Elongation) and failure (DKP Formation/Aggregation).

DKP_Mechanism Start Linear Dipeptide Ester (H-Ala-Val-OMe) DKP Cyclo(Ala-Val) (Diketopiperazine) Start->DKP Intramolecular Cyclization (Fast) Agg β-Sheet Aggregate (Non-Covalent Gel) Start->Agg Intermolecular Stacking (Hydrophobic Effect) Product Elongated Peptide (Success) Start->Product + Next Amino Acid (Requires Activation) Base Basic Conditions (pH > 7.5) Base->DKP Catalyzes

Caption: Figure 1.[1][3][4] The "Race Against Time." Free dipeptide esters will spontaneously cyclize (Red path) or aggregate (Yellow path) if not coupled immediately (Green path).[1]

Module 2: Storage & Stability

Context: You bought or synthesized the material, and after 2 weeks at -20°C, it looks "sticky" or has changed consistency.

The "Hygroscopic Hydrolysis" Cycle

Methyl esters are susceptible to hydrolysis. If the powder absorbs water, the ester hydrolyzes to the free acid (


) and methanol. The free acid has completely different solubility properties and may induce clumping.

Storage Protocol (The "Dry-Freeze" Standard):

  • Desiccation is Non-Negotiable:

    • Store in a desiccator within the freezer.

    • Why? Valine-rich peptides are hygroscopic. Moisture entry initiates hydrolysis.[1]

  • Argon Overlay:

    • Before closing the vial, flush with Argon or Nitrogen.[1]

    • Why? Prevents oxidative degradation and displaces humid air.[1]

  • Warm Before Opening:

    • Allow the vial to reach room temperature before breaking the seal.

    • Why? Opening a cold vial condenses atmospheric water onto the peptide, creating a "sticky" film that accelerates degradation.[1]

Module 3: Solubilization & Assay Prep

Context: "I added water/PBS, and it turned into a cloudy suspension or a gel."

Why it Happens
  • Loss of Charge: The -OMe group removes the C-terminal negative charge.

  • Valine Stacking: Valine residues interlock like a zipper (Steric Zipper interface), excluding water.[1]

Solubilization Decision Matrix
Solvent SystemSuitabilityMechanism
Water / PBS POOR High risk of precipitation. Only works if pH < 4 (protonating the amine).[1]
DMSO (Dimethyl Sulfoxide) EXCELLENT Disrupts

-sheets; aprotic.[1] Use as a 100x stock.
HFIP (Hexafluoroisopropanol) RESCUE The "Nuclear Option."[1] Dissolves pre-formed aggregates/gels by disrupting H-bonds.
TFE (Trifluoroethanol) MODERATE Promotes

-helices, which can sometimes prevent

-sheet clumping.[1]
Step-by-Step Solubilization Protocol
  • The "Stock" Step:

    • Dissolve H-Ala-Val-OMe in 100% DMSO to a concentration of 10-50 mM.

    • Tip: If the solution is cloudy, sonicate for 30 seconds.[1] If it remains cloudy, you likely have DKP contamination (see Module 1).[1]

  • The "Dilution" Step:

    • Add the aqueous buffer to the DMSO stock rapidly while vortexing.

    • Do not add the stock dropwise to a large volume of static buffer (this causes local high concentration and crashing out).

  • The "Rescue" Step (If Gelled):

    • If the sample has gelled, add HFIP (10% v/v).[1] Vortex until clear, then lyophilize to reset the physical state.[1]

FAQ: Rapid Troubleshooting

Q: My Mass Spec shows a peak at M+14 instead of M+1. What is it? A: This is likely a Methyl Ester transesterification artifact if you used Methanol as the solvent for MS, or potentially an impurity from synthesis. However, if you see M-32 , that is the DKP (Cyclo-Ala-Val).[1]

Q: Can I use H-Ala-Val-OMe for cell culture? A: Yes, but be aware that intracellular esterases will rapidly hydrolyze the -OMe group, converting it to H-Ala-Val-OH. The methyl ester acts as a "prodrug" moiety to enhance cell permeability. Ensure your DMSO concentration in the final media is <0.5%.

Q: Why does the solution turn yellow over time? A: This indicates oxidation, likely of the amine or trace impurities. While Ala and Val are not redox-active, trace scavengers or solvent impurities can degrade.[1] Discard yellowed solutions.

References

  • Gong, H., et al. (2015).[1] "Self-assembly of dipeptide-based nanostructures." Chemical Society Reviews.[1] Link (Mechanisms of hydrophobic dipeptide aggregation).

  • Gisin, B.F., & Merrifield, R.B. (1972).[1] "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.[4] Link (Foundational paper on DKP formation kinetics).[1]

  • Sigma-Aldrich Technical Support. "Solubility Guidelines for Hydrophobic Peptides." Link (General handling of hydrophobic residues).

  • Bachem Peptide Guide. "Handling and Storage of Peptides." Link (Standard protocols for hygroscopic peptide esters).[1]

Sources

Technical Support Center: Enhancing the Solubility of Ala-Val Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Ala-Val dipeptides. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this hydrophobic dipeptide. Here, you will find practical, field-tested advice, detailed troubleshooting protocols, and in-depth explanations to ensure the successful solubilization of Ala-Val for your experiments.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of Ala-Val dipeptides:

Q1: Why is my Ala-Val dipeptide not dissolving in water?

A1: The limited solubility of Ala-Val in aqueous solutions is primarily due to the hydrophobic nature of both the alanine and valine side chains. These nonpolar side chains prefer to interact with each other rather than with polar water molecules, which can lead to poor dissolution and even aggregation.[1] The overall charge of the peptide and the pH of the solution also significantly affect its solubility.[1]

Q2: I've tried vortexing for an extended period, but the dipeptide remains a suspension. What should I do next?

A2: If vigorous vortexing is insufficient, the next step is to employ methods that provide more energy to break apart the peptide particles. Sonication is a highly effective technique for this purpose.[2] If sonication does not lead to a clear solution, you may need to consider adjusting the pH of your solvent or using an organic cosolvent.

Q3: Is it better to use an acidic or basic solution to dissolve my Ala-Val dipeptide?

A3: Ala-Val is a neutral dipeptide, meaning it has an overall charge of zero at its isoelectric point (pI). To increase its solubility, you should adjust the pH of the solution to be either significantly above or below its pI. This will impart a net positive or negative charge on the molecule, increasing its interaction with the polar solvent. Since Ala-Val is a simple dipeptide, starting with a slightly acidic solution (e.g., using a few drops of 10% acetic acid) is a common and effective approach.[2]

Q4: What is the best organic solvent to start with for dissolving Ala-Val?

A4: For highly hydrophobic peptides like Ala-Val, Dimethyl Sulfoxide (DMSO) is an excellent starting choice due to its strong solubilizing power for a wide range of organic compounds.[1][2] It is recommended to first dissolve the peptide in a small amount of pure DMSO and then slowly add the aqueous buffer to the desired concentration.[2] Acetonitrile (ACN) and ethanol can also be effective cosolvents.

Q5: My Ala-Val dipeptide dissolved in DMSO, but precipitated when I added my aqueous buffer. What happened?

A5: This is a common issue when diluting a concentrated stock of a hydrophobic peptide. The precipitation occurs because the addition of the aqueous buffer increases the polarity of the solvent, causing the hydrophobic peptide to come out of solution. To avoid this, add the DMSO stock solution dropwise into the vortexing aqueous buffer. This gradual addition helps to prevent localized high concentrations of the peptide that can lead to precipitation.

Troubleshooting Guides

Issue 1: Ala-Val dipeptide forms a persistent cloudy suspension in aqueous buffer.

This indicates that the peptide is not fully dissolved and may be forming aggregates.

The hydrophobic side chains of alanine and valine are driving the peptide to self-associate in the polar aqueous environment, leading to the formation of insoluble aggregates.

Sources

Technical Support Center: Ala-Val Dipeptide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Stability, Degradation Pathways, and Analytical Anomalies of Alanyl-Valine (Ala-Val)

Diagnostic Workflow: Rapid Triage

Before modifying your formulation or synthesis, use this logic tree to identify the specific instability mode affecting your Ala-Val dipeptide.

TroubleshootingLogic Start Start: Unexpected HPLC/MS Result CheckPeak Observation: New Peak Appearance? Start->CheckPeak CheckRT Retention Time (RT) vs Parent? CheckPeak->CheckRT Yes CheckMass Mass Shift (LC-MS)? CheckRT->CheckMass Later RT (More Hydrophobic) CheckRT->CheckMass Earlier RT (More Polar) CheckRT->CheckMass Same/Close RT (Isobaric) DKP Diagnosis: Diketopiperazine (DKP) (Cyclization) CheckMass->DKP [M-18+H]+ (171.1 Da) Hydrolysis Diagnosis: Hydrolysis (Cleavage to Free AA) CheckMass->Hydrolysis [M+H]+ for Ala (90) & Val (118) Racemization Diagnosis: Racemization (D-Ala or D-Val isomer) CheckMass->Racemization Same Mass (189.1 Da)

Figure 1: Diagnostic decision tree for identifying Ala-Val degradation products based on chromatographic behavior and mass spectrometry shifts.

Critical Issue: Diketopiperazine (DKP) Formation[1][2]

Symptom: You observe a decrease in the Ala-Val peak area, but no corresponding increase in free Alanine or Valine. A new, later-eluting peak appears in Reverse Phase HPLC (RP-HPLC).

Technical Insight: The primary non-enzymatic degradation pathway for dipeptides like Ala-Val is cyclization to form a diketopiperazine (cyclo(Ala-Val)). This is an intramolecular aminolysis reaction where the N-terminal amine attacks the C-terminal carbonyl carbon.

  • Why it happens: The formation of a six-membered ring is thermodynamically favorable. Unlike longer peptides, dipeptides do not require complex folding to bring the N- and C-termini into proximity.

  • Steric Influence: While Valine has a bulky isopropyl side chain, it does not provide sufficient steric hindrance to prevent this reaction, unlike Proline (which accelerates it) or very bulky residues (e.g., Trp) which might slow it down slightly [1].

Mechanism of Action

DKP_Mechanism Linear Linear Ala-Val (Zwitterion) TS Tetrahedral Intermediate Linear->TS Nucleophilic Attack (N-term -> C-term) DKP Cyclo(Ala-Val) (Diketopiperazine) TS->DKP Collapse Water H2O TS->Water Elimination

Figure 2: The cyclization pathway of Ala-Val to its DKP form, resulting in the loss of a water molecule.

Troubleshooting & Prevention
VariableImpact on Ala-Val StabilityRecommendation
pH High Risk: Neutral to slightly basic pH (7–9) accelerates nucleophilic attack because the N-terminus is unprotonated (

) and reactive.
Store at pH 3.0–4.0 . Protonating the amine (

) removes its nucleophilicity, effectively blocking cyclization [2].
Temperature High Risk: Rate doubles roughly every 10°C.Store lyophilized at -20°C. Liquid formulations must be refrigerated (2-8°C).
Concentration Low Risk: Reaction is intramolecular (first-order kinetics).Dilution will not prevent DKP formation; it is concentration-independent.
State Medium Risk: Occurs readily in solution; slow in solid state unless moisture is present.Ensure lyophilized cakes are moisture-tight (residual moisture <1%).

Secondary Issue: Hydrolytic Cleavage

Symptom: Appearance of two distinct early-eluting peaks. Mass spec confirms m/z 90.05 (Alanine) and m/z 118.09 (Valine).

Technical Insight: Hydrolysis is the cleavage of the peptide bond by water. While less thermodynamically driven than DKP formation at neutral pH, it becomes the dominant pathway under extreme acidic (pH < 2) or extreme basic (pH > 10) conditions, or in the presence of peptidases [3].

Troubleshooting Guide

Q: I am seeing hydrolysis products even at pH 6. Why?

  • Check for Contamination: Chemical hydrolysis at pH 6 is extremely slow at room temperature. If you see rapid cleavage, suspect microbial contamination . Bacterial proteases are highly efficient at cleaving simple dipeptides.

    • Action: Filter buffers through 0.22 µm membranes and add sodium azide (0.02%) if compatible with downstream use.

Q: Does DKP hydrolyze back to Ala-Val?

  • Yes, but slowly. The DKP ring is very stable. Opening the ring usually requires harsh conditions (boiling HCl). However, ring opening can result in sequence inversion (Val-Ala instead of Ala-Val) if the hydrolysis occurs at the "wrong" carbonyl [4].

Analytical Method Support (HPLC/LC-MS)

Separating the linear dipeptide from its cyclic counterpart is critical for accurate quantification.

Separation Challenges
  • Linear Ala-Val: Zwitterionic, highly polar, elutes near the void volume in standard C18.

  • Cyclo(Ala-Val): Loss of charged termini (amine and carboxyl) makes it significantly more hydrophobic.

Recommended Method Parameters
ParameterConditionRationale
Column C18 AQ (Polar Endcapped) or HILICStandard C18 may suffer from "phase collapse" with the high aqueous content needed to retain linear Ala-Val.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the C-terminal carboxyl, increasing retention of the linear form.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 0% B hold for 2 min, then ramp to 20% BLinear Ala-Val elutes early (approx 1-2 min); DKP elutes later (approx 5-8 min) due to lack of charges.
Detection UV 210 nmPeptide bond absorption.[1] Aromatic detection (254/280 nm) is useless here (no Trp/Tyr/Phe).

Standardized Forced Degradation Protocol

To validate your analytical method or stability profile, perform this stress test.

Step 1: Preparation Prepare a 1 mg/mL solution of Ala-Val in water.

Step 2: Stress Conditions

  • Acid Stress: Add 1N HCl (Final pH ~1). Heat at 60°C for 24h.

    • Expected Result: Hydrolysis (Free Ala + Val).

  • Base Stress: Add 0.1N NaOH (Final pH ~10). Heat at 40°C for 4h.

    • Expected Result: Rapid Racemization + Hydrolysis.

  • Thermal/Neutral Stress: Phosphate buffer pH 7.4. Heat at 60°C for 24h.

    • Expected Result:Primary pathway is DKP formation.

Step 3: Analysis Inject samples alongside a fresh standard. Calculate Mass Balance:



Note: If mass balance < 95%, suspect precipitation or non-chromatographic losses.

References

  • Steinberg, S. M., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[2][3] Science, 213(4507), 544-545.

  • Capasso, S., et al. (1993). Kinetics and mechanism of the cyclization of L-alanyl-L-alanine to cyclo(L-alanyl-L-alanine). Journal of the Chemical Society, Perkin Transactions 2, (7), 1257-1260.

  • Sigma-Aldrich. (2024). Peptide Stability and Potential Degradation Pathways.[4][5][6] Technical Documents.

  • Bada, J. L. (1984). In vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115.

  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.

Sources

Technical Support Center: Overcoming Steric Hindrance in Ala-Val Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the coupling of Alanine (Ala) to Valine (Val). The significant steric hindrance posed by the bulky side chains of these amino acids often leads to incomplete reactions, low yields, and undesirable side products. This document is designed to equip you with the knowledge and protocols to overcome these hurdles effectively.

The Challenge: Steric Hindrance in Ala-Val Coupling

The formation of a peptide bond between Alanine and Valine is a classic example of a "difficult coupling". This difficulty arises from the steric bulk of the isopropyl side chain of Valine, which physically obstructs the approach of the activated carboxyl group of the incoming Alanine residue. This hindrance slows down the reaction rate, often resulting in incomplete coupling and the formation of deletion sequences in the final peptide product.[1] Standard coupling protocols are frequently insufficient to achieve high yields and purity.

Visualizing the Problem

StericHindrance cluster_Ala Activated Fmoc-Ala cluster_Val N-terminus of Valine Ala_C C-terminus (activated) Val_N N-terminus (nucleophile) Ala_C->Val_N Peptide Bond Formation Ala_R CH₃ (Ala side chain) Val_R CH(CH₃)₂ (Bulky Val side chain) block Steric Clash Val_R->block block->Ala_C caption Steric hindrance from Valine's side chain impeding peptide bond formation.

Caption: Steric clash between Ala and Val side chains.

Troubleshooting & FAQs

Question 1: My Ala-Val coupling is inefficient, resulting in low yield. What are the most effective coupling reagents for this challenge?

For sterically hindered couplings like Ala-Val, high-reactivity coupling reagents are essential. Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide) alone are often insufficient.[2] Uronium/aminium and phosphonium salt-based reagents are generally more effective.

Recommended Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the "gold standard" for difficult couplings, HATU forms highly reactive OAt esters. It demonstrates rapid reaction kinetics and a low tendency for racemization, effectively overcoming steric hindrance.[3]

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium-type reagent with coupling efficiencies comparable to or even exceeding HATU.[4][5] COMU is based on OxymaPure, making it a safer, non-explosive alternative to benzotriazole-based reagents.[4][6] It also boasts excellent solubility and requires only one equivalent of base.[5][6]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective reagent, HBTU is more reactive than simple carbodiimides.[7] However, for extremely difficult couplings like Ala-Val, HATU or COMU may offer superior performance.

ReagentClassKey AdvantageConsiderations
HATU Uronium Salt"Gold standard" for hindered couplings; high reactivity.More expensive; based on potentially explosive HOAt.[4]
COMU Uronium SaltHigh reactivity, safer (non-explosive), excellent solubility.[4][5]Can cause guanidinylation if used in excess.[5]
HBTU Uronium SaltCost-effective, good for routine synthesis.May be less effective than HATU/COMU for severe hindrance.[7]
PyBOP Phosphonium SaltDoes not cause guanidinylation side reaction.Byproducts can be more difficult to remove.
Question 2: I'm observing significant racemization of the Alanine residue. How can this be minimized?

Racemization is a critical issue where the stereochemistry of the amino acid is inverted during activation and coupling.[4] This is particularly problematic with urethane-protected amino acids under basic conditions.

Strategies to Minimize Racemization:

  • Choice of Additives: The use of additives is strongly recommended to suppress racemization.[4][8]

    • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt, OxymaPure allows for high coupling rates with low racemization.[9]

    • HOBt (1-Hydroxybenzotriazole): The classic additive, very effective at suppressing racemization, especially when used with carbodiimides.[6][7]

    • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt due to the anchimeric assistance of the pyridine nitrogen, making it highly efficient.

  • Base Selection and Stoichiometry:

    • Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine .

    • Avoid using an excessive amount of base, as it can promote the formation of the oxazolinone intermediate, which is prone to racemization.[4] For reagents like COMU, only one equivalent of base is necessary.[5][6]

  • Pre-activation Time: Minimize the time the amino acid remains in its activated state before the addition of the amine component. Prolonged activation times increase the risk of racemization.[1]

Question 3: Even with a strong coupling reagent, my yield is poor. What other protocol modifications should I consider?

Beyond the choice of coupling reagent, several other experimental parameters can be optimized to drive the reaction to completion.

  • Solvent Choice: The polarity and solvating properties of the solvent are crucial.

    • DMF (N,N-Dimethylformamide): The most common solvent for peptide synthesis.

    • NMP (N-Methyl-2-pyrrolidone): A more polar alternative to DMF, which can improve the solubility of growing peptide chains and disrupt aggregation, thereby increasing reaction efficiency.

  • Temperature: For particularly difficult couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

    • Microwave-Assisted Peptide Synthesis (MAPS): This technique can dramatically accelerate coupling reactions, often reducing reaction times from hours to minutes.[4][10] It is especially effective for sterically hindered sequences.

  • Double Coupling: If a single coupling cycle does not result in complete reaction (as determined by a colorimetric test like the Kaiser test), a second coupling step should be performed before proceeding to the deprotection of the next amino acid.

  • Reagent Concentration: For challenging couplings, increasing the equivalents of the amino acid and coupling reagent can be beneficial.[1][11] A molar ratio of 1.5 to 3 equivalents of the coupling reagent to the amino acid is a common starting point.[11]

Experimental Protocols

Protocol 1: High-Efficiency Ala-Val Coupling using COMU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Fmoc-Val-Resin (e.g., Wang or 2-Chlorotrityl chloride resin)

  • Fmoc-Ala-OH (4 eq., 0.4 mmol)

  • COMU (4 eq., 0.4 mmol)

  • DIPEA (8 eq., 0.8 mmol)

  • NMP as solvent

Procedure:

  • Resin Swelling: Swell the Fmoc-Val-resin in NMP for 30 minutes in the reaction vessel. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes. Drain and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with NMP (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Activation Solution: In a separate vial, dissolve Fmoc-Ala-OH and COMU in NMP. Add DIPEA and allow to pre-activate for 2 minutes.

  • Coupling: Add the activation solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, drain the vessel and repeat steps 4 and 5 (double coupling).

  • Washing: Once the Kaiser test is negative (colorless/yellow beads), wash the resin thoroughly with NMP (5 times) and DCM (3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in NMP for 30 minutes.

Workflow Diagram: Ala-Val Coupling Protocol

CouplingWorkflow start Start: Fmoc-Val-Resin swell 1. Swell Resin in NMP start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/NMP) swell->deprotect wash1 3. Wash (NMP, DCM) deprotect->wash1 couple 5. Add Activation Mix to Resin Couple for 2-4 hours wash1->couple prepare_activation 4. Prepare Activation Mix: Fmoc-Ala-OH, COMU, DIPEA in NMP prepare_activation->couple kaiser_test 6. Kaiser Test couple->kaiser_test kaiser_test->couple Positive (Double Couple) wash2 7. Wash (NMP, DCM) kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle caption SPPS workflow for Ala-Val coupling.

Caption: A typical SPPS workflow for difficult couplings.

References

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155–A159. Retrieved from [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. Retrieved from [Link]

  • Worgpharm. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Pathan, M. A., et al. (2024). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press.
  • GenScript. (n.d.). Peptide Design Strategy: Basics, Optimization, and Application. Retrieved from [Link]

  • Collins, J. M., & Collins, M. J. (2009). U.S. Patent No. 7,582,728. Washington, DC: U.S.
  • ResearchGate. (n.d.). Continuous-flow synthesis of Leu-Ala-Gly-Val. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Analysis of L-Alanyl-L-Valine (Ala-Val) Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the dipeptide L-Alanyl-L-Valine (Ala-Val) presents a deceptively simple challenge in peptide chemistry. While the sequence is short, the presence of Valine—a


-branched amino acid—introduces steric hindrance that affects coupling kinetics. Furthermore, the synthesis of dipeptides is uniquely susceptible to diketopiperazine (DKP) formation , a side reaction that can drastically reduce yields in Solid-Phase Peptide Synthesis (SPPS).

This guide compares three distinct methodologies:

  • Solid-Phase Peptide Synthesis (SPPS): Best for high-throughput R&D and library generation.

  • Liquid-Phase Peptide Synthesis (LPPS): The "Mixed Anhydride" method, optimized for multi-kilogram industrial scale-up.

  • Chemo-Enzymatic Synthesis: A green chemistry approach utilizing Thermolysin for stereospecific coupling.

Critical Technical Challenges

Before detailing the protocols, it is vital to understand the mechanistic failure modes specific to Ala-Val.

The Diketopiperazine (DKP) Problem in SPPS

In SPPS, dipeptides bound to a resin via an ester linkage are prone to premature cleavage. Upon deprotection of the N-terminal Alanine, the free amine can nucleophilically attack the C-terminal ester carbonyl.

  • Result: Release of cyclic cyclo(Ala-Val) and loss of the peptide from the resin.

  • Solution: Use of sterically hindered resins (e.g., 2-Chlorotrityl Chloride) to block the "back-biting" attack.

Steric Hindrance of Valine

Valine has a bulky isopropyl group attached to the


-carbon. When Valine acts as the nucleophile (amine component), coupling rates are significantly slower than with non-hindered amino acids like Glycine or Alanine.
  • Implication: Extended coupling times or stronger activation reagents (e.g., HATU/HOAt) are often required in standard protocols.

Comparative Analysis: Performance Metrics

The following data aggregates typical performance metrics from optimized protocols found in literature.

MetricMethod A: SPPS (Fmoc) Method B: LPPS (Mixed Anhydride) Method C: Enzymatic (Thermolysin)
Crude Yield 85% - 95%70% - 80%80% - 90%
Racemization < 0.5% (with HOBt/Oxyma)< 2% (requires T < -15°C)Undetectable (Stereospecific)
Scalability mg to g scalekg to ton scaleg to kg scale
Atom Economy Low (Excess reagents/resin)HighVery High
Cycle Time 4 - 6 hours24 - 48 hours12 - 24 hours
Purification HPLC often requiredCrystallizationFiltration/Extraction
Green Score Low (DMF/Piperidine waste)Moderate (DCM/THF)High (Aqueous/Buffer)

Detailed Methodologies

Method A: Solid-Phase Peptide Synthesis (Fmoc/tBu)

Best For: Rapid prototyping, high purity requirements.

Expert Insight: Standard Wang resin is not recommended for Ala-Val due to high DKP risk. We utilize 2-Chlorotrityl Chloride (2-CTC) resin .[1] The bulky trityl linker sterically suppresses DKP formation and allows cleavage under very mild acidic conditions (1% TFA), preserving acid-labile side chains if present (though not applicable for Ala-Val, this preserves the integrity of the dipeptide).

Protocol:

  • Resin Loading: Swell 2-CTC resin (1.0 mmol/g) in dry DCM. Add Fmoc-Val-OH (1.2 eq) and DIPEA (4 eq). Agitate for 2 hours. Cap unreacted sites with MeOH/DIPEA (9:1).

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Note: Monitor UV absorbance to ensure complete removal.
    
  • Coupling: Activate Fmoc-Ala-OH (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF. Add to resin.[2][3][4][5] Agitate for 60 min.

    • Why Oxyma? It is a safer alternative to HOBt and minimizes racemization of the activated Alanine.

  • Final Deprotection: Remove N-terminal Fmoc with 20% Piperidine/DMF.

  • Cleavage: Treat resin with 1% TFA in DCM (

    
     min). Collect filtrate immediately into Pyridine (to neutralize) or water.
    
  • Workup: Concentrate and lyophilize.

Method B: Solution-Phase Synthesis (Mixed Anhydride)

Best For: Large-scale manufacturing, cost reduction.

Expert Insight: The Isobutyl Chloroformate (IBCF) method is chosen over DCC coupling. DCC produces insoluble urea which is difficult to remove from dipeptides. IBCF forms a mixed anhydride intermediate that reacts cleanly, but temperature control is non-negotiable to prevent urethane formation.

Protocol:

  • Activation: Dissolve Boc-Ala-OH (1.0 eq) and N-Methylmorpholine (NMM, 1.0 eq) in dry THF. Cool to -15°C .

    • Critical Step: Temperature must remain below -10°C to prevent racemization.

  • Anhydride Formation: Add Isobutyl Chloroformate (1.0 eq) dropwise. Stir for 10-15 min.

  • Coupling: Add H-Val-OMe (HCl salt) (1.0 eq) mixed with NMM (1.0 eq) in DMF/THF. Add this solution slowly to the cold anhydride mixture.

  • Reaction: Allow to warm to room temperature over 4 hours.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1M KHSO₄, Sat. NaHCO₃, and Brine.

  • Deprotection: Saponify the methyl ester (LiOH/MeOH) and remove Boc (TFA/DCM) if free dipeptide is required.

Method C: Chemo-Enzymatic Synthesis (Thermolysin)

Best For: Green chemistry, "Clean Label" products, absolute stereopurity.

Expert Insight: Thermolysin is a metalloprotease that can catalyze peptide bond formation in the reverse direction (condensation) in organic solvents or high-salt aqueous buffers. It is strictly stereospecific for L-isomers, eliminating racemization concerns.

Protocol:

  • Substrate Prep: Dissolve Z-Ala-OH (Donor) and H-Val-NH₂ (Nucleophile) in a biphasic system (Ethyl Acetate : Tris-HCl Buffer pH 7.5).

  • Enzyme Addition: Add Thermolysin (immobilized on Celite or Eupergit C for recyclability).

  • Reaction: Incubate at 40°C with vigorous stirring for 24 hours.

    • Mechanism:[2][4][6][7][8][9] The reaction is thermodynamically controlled. The product (Z-Ala-Val-NH₂) precipitates or partitions into the organic phase, driving the equilibrium forward.

  • Purification: Filter off the immobilized enzyme. Separate the organic layer. Wash with dilute acid/base to remove unreacted substrates.

  • Deprotection: Catalytic hydrogenation (

    
    , Pd/C) to remove the Z-group.
    

Visualizing the Workflows

The following diagrams illustrate the decision logic and the specific mechanism of the critical SPPS pathway.

AlaVal_Synthesis cluster_SPPS SPPS Critical Control Point Start Start: Select Ala-Val Synthesis Method Decision1 Scale Requirement? Start->Decision1 Decision2 Purity/Stereochem Critical? Decision1->Decision2 > 100 grams (Production) Method_SPPS Method A: SPPS (Fmoc/2-CTC) High Speed, High Purity Risk: DKP Formation Decision1->Method_SPPS < 10 grams (R&D) Method_LPPS Method B: LPPS (Mixed Anhydride) Low Cost, High Scale Risk: Racemization Decision2->Method_LPPS Cost Efficiency Priority Method_Enz Method C: Enzymatic (Thermolysin) Green, 100% L-L Isomer Risk: Slow Kinetics Decision2->Method_Enz Absolute Stereopurity Needed Step1 Fmoc-Val-O-Resin Step2 Deprotection (Piperidine) Step1->Step2 Risk DKP Formation (Cyclization) Step2->Risk Standard Resin Solution Use 2-CTC Resin (Steric Block) Step2->Solution Correct Protocol

Figure 1: Decision Matrix for selecting synthesis method and the critical control point for SPPS.

References

  • Organic Reactions. (2011). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. PubMed. Retrieved from [Link]

  • Baran Lab. (n.d.). Diketopiperazines: Synthesis and Biology. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ala-Val-Ome

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safety Protocols for Handling Ala-Val-OMe (L-Alanyl-L-Valine Methyl Ester)

Content Type: Essential Safety & Operational Guide Audience: Researchers, Scientists, Drug Development Professionals

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Category Requirement Critical Note
Respiratory Fume Hood (Primary) or N95/P95 Respirator (Secondary)Essential during weighing to prevent inhalation of fine particulates.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for powders that may become airborne or splash during solubilization.
Hand Protection Nitrile Gloves (Min. 0.11 mm / 4 mil thickness)Double-gloving recommended during stock solution preparation.
Skin/Body Lab Coat (High-neck, long sleeve) + Closed-toe Shoes Ensure wrist coverage overlaps with gloves.
Storage -20°C (Desiccated) Hygroscopic. Equilibrate to Room Temp (RT) before opening to prevent hydrolysis.

PART 2: CHEMICAL PROFILE & HAZARD ANALYSIS

Substance Identification:

  • Common Name: Ala-Val-OMe (often supplied as the Hydrochloride salt: H-Ala-Val-OMe·HCl)

  • Chemical Name: L-Alanyl-L-Valine methyl ester hydrochloride

  • Physical State: White to off-white lyophilized powder or crystalline solid.

Causality of Hazards (Why do we need protection?): While dipeptides are often viewed as benign, the methyl ester modification and hydrochloride salt form introduce specific risks that necessitate a higher tier of safety than standard amino acids.

  • Respiratory Irritation (The HCl Factor):

    • Mechanism:[1][2][3][4][5] Upon contact with mucous membranes (nasal passage, throat), the hydrochloride salt can dissociate in moisture, creating a localized acidic environment (low pH). This causes immediate irritation, coughing, or inflammation.

    • Risk:[1][2][6] Inhalation of fine dust during weighing is the highest risk activity.

  • Ocular Damage (The Particulate Factor):

    • Mechanism:[1][2][3][4][5] Crystalline esters are abrasive. More critically, if the powder contacts the eye, rapid hydrolysis (breakdown by water) can release trace methanol and acid, leading to chemical conjunctivitis.

    • Risk:[1][2][6] High. The "dust" nature of lyophilized peptides makes them prone to static fly-off.

  • Hydrolysis & Stability (The Storage Factor):

    • Mechanism:[1][2][3][4][5] Methyl esters are susceptible to hydrolysis by atmospheric moisture, reverting to the parent dipeptide and releasing Methanol .

    • Implication: While the methanol volume is low, degraded reagents compromise experimental integrity. Proper PPE protects the sample from the scientist (moisture/nucleases) as much as the scientist from the sample.

PART 3: COMPREHENSIVE PPE STRATEGY

The following protocol uses a Layered Defense Strategy . We do not rely on a single barrier.

Hand Protection: The "Double-Don" Protocol
  • Primary Layer (Inner): Standard Nitrile examination glove (4 mil).

  • Secondary Layer (Outer): Extended cuff Nitrile glove.

  • Rationale: Dipeptide esters can be sticky when solvated. The outer layer allows you to strip a contaminated glove immediately without exposing skin.

  • Material: Nitrile is preferred over Latex due to better chemical resistance against common peptide solvents (DMF, DMSO, Methanol).

Eye & Face Protection: Goggles vs. Glasses
  • Requirement: Indirect Vent Chemical Splash Goggles .

  • Why not Safety Glasses? Safety glasses have gaps at the top and sides. Fine peptide powders float in air currents (static charge). Goggles form a seal, preventing dust entry.

Respiratory Protection: Engineering Controls First
  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .

  • Secondary Control: If a hood is unavailable (rare), use a fit-tested N95 or P95 particulate respirator . Surgical masks provide zero protection against chemical dust inhalation.

PART 4: OPERATIONAL PROTOCOLS (Step-by-Step)

Workflow 1: Safe Weighing & Solubilization

Objective: Prepare a stock solution without degradation or exposure.

  • Equilibration (Crucial Step):

    • Remove the vial from -20°C storage.

    • STOP: Do not open immediately. Water condensation will destroy the ester.

    • Wait 20–30 minutes until the vial feels warm to the touch (Room Temp).

  • Static Control:

    • Peptide esters are static-prone. Use an anti-static gun or wipe the spatula with an anti-static cloth before entering the vial.

    • Why? Static causes powder to "jump" out of the weigh boat, increasing inhalation risk.

  • Solvation:

    • Add solvent (typically DMSO, DMF, or Water depending on application) slowly down the side of the vessel.

    • Note: The HCl salt may cause a slight exotherm (heat release).

  • Cleanup:

    • Wipe the balance area with a wet paper towel (solubilizes dust) followed by ethanol.

Workflow 2: Disposal & Decontamination
Waste Type Disposal Method
Solid Waste (Contaminated weigh boats, tissues)Hazardous Solid Waste Bin . Do not throw in regular trash.
Liquid Waste (Stock solutions)Solvent Waste Stream (Halogenated or Non-Halogenated depending on solvent).
Spill Cleanup 1. Cover with wet paper towels (prevents dust).2. Wipe up.3.[2][7] Clean surface with 70% Ethanol.

PART 5: VISUALIZATION & LOGIC

Figure 1: PPE Decision Matrix for Peptide Esters

Caption: Logic flow for selecting appropriate PPE based on the physical state of Ala-Val-OMe.

PPE_Decision_Matrix Start Activity: Handling Ala-Val-OMe State What is the Physical State? Start->State Solid Solid / Powder (Lyophilized) State->Solid Weighing Liquid Liquid Solution (Solvated) State->Liquid Pipetting/Reacting Hood_Check Is Fume Hood Available? Solid->Hood_Check Solvent_Check Solvent Type? Liquid->Solvent_Check Yes Yes Hood_Check->Yes Standard No No Hood_Check->No Emergency Only Full_PPE PROTOCOL A: 1. Fume Hood (Sash at working height) 2. Splash Goggles 3. Nitrile Gloves Resp_PPE PROTOCOL B: 1. N95 Respirator (Fit-Tested) 2. Splash Goggles 3. Nitrile Gloves 4. Minimize Drafts Volatile Volatile/Toxic (DCM, Methanol, DMF) Solvent_Check->Volatile Aqueous Aqueous/Buffer (Water, PBS) Solvent_Check->Aqueous Hood_Req MUST use Fume Hood (Inhalation Hazard) Volatile->Hood_Req Bench_OK Benchtop OK (Splash Protection Only) Aqueous->Bench_OK Yes->Full_PPE No->Resp_PPE

Figure 2: Safe Handling Workflow (Storage to Reaction)

Caption: Step-by-step operational flow to maintain safety and chemical integrity.

Handling_Workflow Storage 1. Storage (-20°C, Desiccated) Equilibrate 2. Equilibration (Wait 30min to RT) Storage->Equilibrate Prevent Condensation PPE_Up 3. Don PPE (Goggles + Gloves) Equilibrate->PPE_Up Weigh 4. Weighing (Fume Hood + Anti-Static) PPE_Up->Weigh Solubilize 5. Solubilization (Add Solvent Slowly) Weigh->Solubilize Use 6. Experimental Use (Reaction/Assay) Solubilize->Use Disposal 7. Disposal (Chemical Waste) Use->Disposal

PART 6: REFERENCES & AUTHORITY

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11659756, L-Valine methyl ester hydrochloride. Retrieved from [Link]

    • Relevance: Provides baseline toxicity data for valine methyl esters, confirming "Irritant" status (H315, H319, H335).

    • Relevance: Validates handling protocols for alanine ester derivatives, specifically the requirement for respiratory protection against dust.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

    • Relevance: Establishes the "Hierarchy of Controls" used in the PPE Decision Matrix (Engineering controls > PPE).

    • Relevance: Source for the "Equilibration" protocol to prevent hydrolysis.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ala-Val-Ome
Reactant of Route 2
Reactant of Route 2
Ala-Val-Ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.